4-(6-Methylpyrimidin-4-yl)morpholine
Description
BenchChem offers high-quality 4-(6-Methylpyrimidin-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-Methylpyrimidin-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(6-methylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-8-6-9(11-7-10-8)12-2-4-13-5-3-12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCMQAQWALQLTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Characterization, Synthesis, and Pharmacological Relevance of 4-(6-Methylpyrimidin-4-yl)morpholine
As a Senior Application Scientist, navigating the intersection of synthetic chemistry and targeted drug design requires a deep understanding of privileged scaffolds. The morpholino-pyrimidine core is a hallmark structural motif in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors. This whitepaper provides an in-depth technical analysis of 4-(6-methylpyrimidin-4-yl)morpholine , detailing its chemical identity, a self-validating synthetic protocol, and its mechanistic role in biological systems.
Chemical Identification and Structural Causality
When sourcing or synthesizing building blocks for drug discovery, precise chemical identification is critical. In commercial catalogs, this compound is most frequently encountered as its hydrochloride salt due to the enhanced stability and solubility it offers for in vitro screening [1].
Quantitative Data Summary
| Property | Value |
| Compound Name | 4-(6-Methylpyrimidin-4-yl)morpholine |
| CAS Number (HCl Salt) | 1095061-47-4 |
| Molecular Formula (Free Base) | C9H13N3O |
| Molecular Formula (HCl Salt) | C9H14ClN3O |
| Molecular Weight (Free Base) | 179.22 g/mol |
| Molecular Weight (HCl Salt) | 215.68 g/mol |
Structural Causality: Why is this specific combination of a methylpyrimidine and a morpholine ring so prevalent?
-
The Pyrimidine Ring: Acts as a bioisostere for the purine ring of ATP. Its nitrogen atoms serve as critical hydrogen-bond acceptors that anchor the molecule into the highly conserved hinge region of kinase active sites. The methyl group at the 6-position provides a small, lipophilic vector to occupy adjacent hydrophobic sub-pockets, increasing target selectivity.
-
The Morpholine Ring: Purely lipophilic substituents often lead to poor pharmacokinetic (PK) profiles. Morpholine introduces an oxygen atom that acts as a weak hydrogen bond acceptor, significantly improving the aqueous solubility and metabolic stability (ADME properties) of the parent scaffold without violating Lipinski's Rule of Five.
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 4-(6-methylpyrimidin-4-yl)morpholine relies on a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the two pyrimidine nitrogens drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the 4-position highly electrophilic and susceptible to attack by secondary amines [2].
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to confirm success before proceeding.
Step 1: Reagent Preparation and Initiation
-
Action: Dissolve 1.0 equivalent of 4-chloro-6-methylpyrimidine in anhydrous ethanol (0.5 M concentration).
-
Causality: Ethanol is chosen as a polar protic solvent to stabilize the Meisenheimer complex intermediate that forms during the SNAr transition state.
Step 2: Amine and Base Addition
-
Action: Add 1.2 equivalents of morpholine, followed dropwise by 1.5 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Causality: The SNAr reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the morpholine, destroying its nucleophilicity and halting the reaction. DIPEA is a sterically hindered, non-nucleophilic base that scavenges the acid without competing for the electrophilic pyrimidine carbon.
Step 3: Thermal Activation and Self-Validation
-
Action: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate system.
-
Self-Validation: The starting material (4-chloro-6-methylpyrimidine) is UV-active and runs higher on the TLC plate. The reaction is deemed complete when the starting material spot completely disappears, replaced by a lower, more polar spot (the morpholino product).
Step 4: Acid-Base Extraction Workup
-
Action: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Extract the aqueous layer twice with Ethyl Acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Causality: The basic aqueous layer (NaHCO₃) ensures the synthesized product remains deprotonated (free base form), maximizing its partition into the lipophilic Ethyl Acetate layer while leaving polar salts (DIPEA-HCl) in the aqueous waste.
Step 5: Hydrochloride Salt Formation (Optional but Recommended)
-
Action: Dissolve the purified free base in minimal diethyl ether. Slowly add 1M HCl in diethyl ether until precipitation ceases. Filter the white solid to yield 4-(6-methylpyrimidin-4-yl)morpholine hydrochloride (CAS: 1095061-47-4).
-
Causality: Free base amines are prone to oxidation over time. Converting the compound to its HCl salt ensures long-term shelf stability and immediate solubility for biological assays.
Step-by-step synthetic workflow for 4-(6-methylpyrimidin-4-yl)morpholine.
Pharmacological Relevance and Target Pathways
The 4-(morpholin-4-yl)pyrimidine motif is not just a random chemical building block; it is a highly specialized "warhead" designed to target specific lipid and protein kinases. Most notably, this scaffold is a defining feature of Phosphoinositide 3-kinase (PI3K) inhibitors (e.g., Buparlisib, Pictilisib).
When researchers purchase 4-(6-methylpyrimidin-4-yl)morpholine, it is typically used as a foundational fragment to build larger, more complex inhibitors aimed at halting hyperactive signaling pathways in oncology. The morpholine oxygen specifically hydrogen-bonds with the backbone amide of Valine 851 in the PI3K hinge region, anchoring the inhibitor and preventing ATP from binding.
PI3K/mTOR signaling pathway targeted by morpholino-pyrimidine derivatives.
By cutting off the signal at PI3K, downstream effectors like AKT and mTOR are starved of activation, ultimately leading to cell cycle arrest and apoptosis in malignant cells.
References
-
Volkov, O. A., et al. "Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase". NIH Public Access / Journal of Medicinal Chemistry. Available at:[Link]
The Morpholine-Pyrimidine Scaffold in Targeted Therapeutics: A Technical Guide to 4-(6-methyl-4-pyrimidinyl)morpholine
Executive Summary
In the landscape of modern medicinal chemistry, specific heterocyclic building blocks serve as "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding to biological targets. Among these, the morpholine-pyrimidine motif is a cornerstone in the development of kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway[1].
This technical whitepaper provides an in-depth analysis of 4-(6-methylpyrimidin-4-yl)morpholine , detailing its chemical nomenclature, physicochemical properties, mechanistic role in drug design, and the self-validating synthetic protocols required to produce it with high purity.
Chemical Identity and Structural Nomenclature
The compound is a bicyclic system comprising a pyrimidine core substituted with a morpholine ring at the C4 position and a methyl group at the C6 position. Because of varying nomenclature conventions across chemical vendors and literature, researchers will encounter several valid synonyms for this fragment.
-
Standard IUPAC Name: 4-(6-methylpyrimidin-4-yl)morpholine
-
Common Synonyms: 4-(6-methyl-4-pyrimidinyl)morpholine; 6-methyl-4-morpholinopyrimidine; 4-morpholino-6-methylpyrimidine[2][3].
To facilitate rapid reference and cross-comparison, the core quantitative data for the free base and its commercially prevalent hydrochloride salt are summarized in Table 1.
Table 1: Chemical Identity & Physicochemical Properties
| Property | Value |
| IUPAC Name | 4-(6-methylpyrimidin-4-yl)morpholine |
| Molecular Formula | C9H13N3O (Free Base)[3] |
| Molecular Weight | 179.22 g/mol (Free Base) / 215.68 g/mol (HCl Salt)[2] |
| CAS Registry Number | 1095061-47-4 (Hydrochloride Salt)[2] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Morpholine O, Morpholine N, Pyrimidine N1, N3) |
| Topological Polar Surface Area (TPSA) | ~38.3 Ų |
The Privileged Pharmacophore: Mechanistic Role in Kinase Inhibition
The frequent appearance of the 4-(6-methyl-4-pyrimidinyl)morpholine fragment in oncology drug pipelines is not coincidental. It is driven by precise structure-activity relationships (SAR) within the ATP-binding pocket of lipid and protein kinases[4].
Causality of the Scaffold Design
-
The Morpholine Oxygen (H-Bond Acceptor): In the highly conserved hinge region of Phosphoinositide 3-kinases (PI3Ks), the morpholine oxygen acts as a critical hydrogen bond acceptor. It specifically interacts with the backbone amide of the Val851 residue (in PI3Kα), anchoring the inhibitor into the active site[1][4].
-
The Pyrimidine Core (Planar Spacer): The electron-deficient, planar pyrimidine ring mimics the adenine moiety of ATP. It slots seamlessly into the narrow affinity pocket, while the nitrogen atoms (N1/N3) can participate in water-mediated hydrogen bonding with residues like Asp933 or Lys802[4].
-
The C6-Methyl Group (Vector Control): The methyl group provides a slight lipophilic bulk that restricts the rotational freedom of the molecule, directing the morpholine ring precisely toward the hinge region while filling a small hydrophobic sub-pocket.
Fig 1: PI3K/Akt/mTOR signaling cascade and the targeted intervention by morpholine-pyrimidines.
Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)
To utilize this building block in downstream synthesis, researchers must either procure it commercially or synthesize it via a highly regioselective Nucleophilic Aromatic Substitution (SNAr)[5].
Causality Behind Experimental Choices
The starting material, 4-chloro-6-methylpyrimidine , features a highly electrophilic C4 position due to the electron-withdrawing nature of the adjacent N3 and N1 atoms. Morpholine acts as the nucleophile.
-
Why Ethanol/Isopropanol? Protic solvents stabilize the transition state (the Meisenheimer complex) through hydrogen bonding with the pyrimidine nitrogens, accelerating the reaction.
-
Why Triethylamine (TEA)? A non-nucleophilic base is required to scavenge the HCl byproduct. Without it, the morpholine itself would be protonated, killing its nucleophilicity and halting the reaction.
Fig 2: Step-by-step synthetic workflow for the SNAr of 4-(6-methyl-4-pyrimidinyl)morpholine.
Step-by-Step Self-Validating Protocol
-
Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 4-chloro-6-methylpyrimidine in absolute ethanol (0.5 M concentration).
-
Reagent Addition: Add 1.2 equivalents of morpholine, followed dropwise by 1.5 equivalents of Triethylamine (TEA). Self-Validation: The mixture should remain homogeneous; a slight exotherm may be observed.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours. Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate system. The starting material spot (higher Rf) must completely disappear, replaced by a lower Rf product spot (due to the polar morpholine group).
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate and distilled water. Causality: The water layer extracts the TEA-HCl salts, while the organic layer retains the desired free base product.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and evaporate. The crude product can be purified via silica gel chromatography or recrystallization.
Analytical Validation and Quality Control
To ensure the integrity of the synthesized 4-(6-methyl-4-pyrimidinyl)morpholine before deploying it in complex multi-step drug discovery campaigns, rigorous NMR validation is mandatory. The electron-donating effect of the morpholine nitrogen significantly alters the electronic environment of the pyrimidine ring, which is clearly visible in the ^1H-NMR spectrum.
Table 2: ^1H-NMR Analytical Validation Profile (Expected in CDCl3)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment & Causality |
| 1H | 8.50 - 8.60 | Singlet (s) | 1H | Pyrimidine C2-H: Highly deshielded due to being sandwiched between two electronegative nitrogen atoms. |
| 1H | 6.35 - 6.50 | Singlet (s) | 1H | Pyrimidine C5-H: Appears unusually upfield for an aromatic proton because the morpholine nitrogen lone pair donates electron density into the ring via resonance. |
| 1H | 3.75 - 3.85 | Multiplet (m) | 4H | Morpholine -CH2-O-CH2-: Deshielded by the adjacent oxygen atom. |
| 1H | 3.55 - 3.65 | Multiplet (m) | 4H | Morpholine -CH2-N-CH2-: Slightly less deshielded than the oxygen-adjacent protons. |
| 1H | 2.30 - 2.40 | Singlet (s) | 3H | Pyrimidine C6-CH3: Standard benzylic/heteroaromatic methyl shift. |
Conclusion
The compound 4-(6-methyl-4-pyrimidinyl)morpholine is far more than a simple chemical catalog entry; it is a meticulously evolved pharmacophore. By understanding the causality behind its structural elements—the hinge-binding morpholine oxygen and the structurally rigid pyrimidine core—drug development professionals can leverage this building block to design highly selective, orally bioavailable inhibitors targeting aberrant kinase signaling in oncology and beyond.
References
-
Journal of Molecular Structure / ResearchGate. Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Retrieved from[Link][1]
-
National Institutes of Health (PMC). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link][5]
-
Frontiers in Pharmacology. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Retrieved from [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidinyl | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pyrimidine 18 page [m.chemicalbook.com]
- 4. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Pyrimidine-morpholine scaffold properties in drug discovery
Title: The Pyrimidine-Morpholine Scaffold in Drug Discovery: Mechanistic Insights and Therapeutic Applications
Executive Summary
The pyrimidine-morpholine hybrid structure has firmly established itself as a "privileged pharmacophore" in modern medicinal chemistry[1]. Originally popularized by its profound efficacy in targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[2], this scaffold is now being repurposed for diverse therapeutic indications, ranging from neurodegenerative diseases to broad-spectrum oncology[3][4]. This technical guide dissects the structural rationale, mechanistic binding properties, and self-validating experimental protocols for pyrimidine-morpholine derivatives, providing a comprehensive framework for drug development professionals.
Structural and Physicochemical Rationale
The clinical success of the pyrimidine-morpholine scaffold is not coincidental; it is rooted in its highly synergistic physicochemical properties[1]. As a Senior Application Scientist, understanding why this scaffold works is as critical as knowing how to synthesize it:
-
The Pyrimidine Core: Acting as a bioisostere for the adenine ring of endogenous ATP, the planar, electron-deficient pyrimidine ring facilitates deep insertion into the highly conserved ATP-binding pocket of kinases[4][5]. Its nitrogen atoms can participate in hydrogen bonding, while the aromatic system engages in
stacking with hydrophobic residues in the binding site[4]. -
The Morpholine Moiety: Morpholine (tetrahydro-1,4-oxazine) introduces a critical balance of lipophilicity and hydrophilicity[1]. The oxygen atom acts as a potent, directional hydrogen bond acceptor, while the nitrogen atom provides a synthetic handle for functionalization (e.g., via nucleophilic aromatic substitution)[1][4].
-
ADME Optimization: Incorporating a morpholine ring significantly enhances aqueous solubility, membrane permeability, and metabolic stability (e.g., resistance to cytochrome P450 degradation) compared to purely lipophilic aromatic substituents[1].
Mechanistic Application: PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR signaling cascade is a master regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway—often via PIK3CA mutations or PTEN loss—is a hallmark of numerous human cancers[6][7].
The Hinge-Binding Mechanism:
Crystallographic studies of PI3K inhibitors like Pictilisib (GDC-0941) and Buparlisib (BKM120) reveal a highly conserved binding mode[5][8]. The morpholine oxygen forms a pivotal hydrogen bond with the backbone amide of the kinase hinge region (e.g., Val882 in PI3K
The PI3K/AKT/mTOR signaling cascade and points of inhibition by pyrimidine-morpholine scaffolds.
Quantitative Data: Scaffold Versatility Across Targets
The modularity of the pyrimidine-morpholine scaffold allows medicinal chemists to fine-tune compounds for specific targets. The table below summarizes the in vitro inhibitory profiles of established clinical candidates and emerging hybrids.
| Compound | Primary Target(s) | IC50 Value | Indication / Cell Line |
| Pictilisib (GDC-0941) | PI3K | 3.0 nM | Advanced Solid Tumors[9][10] |
| Buparlisib (BKM120) | Pan-PI3K (PI3K | 52.0 nM | Metastatic Breast Cancer[6][8] |
| Compound 2g (Hybrid) | Antiproliferative | 5.10 | SW480 (Colorectal Cancer)[4] |
| Compound 5h (Hybrid) | AChE / BuChE | 0.43 | Alzheimer's Disease[3][11] |
Emerging Therapeutic Frontiers
Beyond oncology, the pyrimidine-morpholine scaffold is demonstrating remarkable versatility in new therapeutic arenas:
-
Alzheimer's Disease: Recent drug discovery efforts have identified pyrimidine-morpholine hybrids (e.g., Compound 5h) as highly potent, non-competitive inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[3][11]. These compounds exhibit strong binding to the peripheral anionic site of AChE, preventing acetylcholine breakdown while maintaining excellent blood-brain barrier (BBB) permeability[3].
-
Broad-Spectrum Cytotoxicity: Novel hybrids featuring halogenated benzyl substitutions (e.g., trifluoromethyl variants) have shown robust antiproliferative properties against SW480 and MCF-7 cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil in specific in vitro assays[4].
Experimental Methodologies: Self-Validating Protocols
To ensure scientific rigor and reproducibility, the following protocols outline the synthesis and biological evaluation of pyrimidine-morpholine derivatives.
Protocol A: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Causality: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance and mild conditions, which prevent the degradation of the electron-rich morpholine ring while allowing diverse structural modifications[3].
-
Preparation: Dissolve the halogenated pyrimidine-morpholine intermediate (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a degassed solvent mixture of Toluene/Ethanol/Water (e.g., 20:12:5 v/v)[10].
-
Catalysis: Add a mild base (e.g., Sodium Bicarbonate, 3.0 eq) and the catalyst, Bis(triphenylphosphine)palladium(II) chloride (0.05 eq)[10].
-
Reaction: Heat the mixture under a nitrogen atmosphere at 120°C for 1 hour using microwave irradiation to ensure rapid, uniform heating[10].
-
Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous
, and purify via flash column chromatography to isolate the final hybrid compound.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)
Causality: The ADP-Glo assay is utilized because it universally measures kinase activity by quantifying ADP formation, bypassing the safety, regulatory, and disposal issues associated with traditional radioactive
-
Compound Preparation: Prepare a 10-point serial dilution of the pyrimidine-morpholine inhibitor in 100% DMSO. Transfer to a 384-well plate (ensuring final DMSO concentration is
1% to prevent enzyme denaturation). -
Enzyme Incubation: Add recombinant PI3K protein and the specific lipid substrate (e.g., PIP2). Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase hinge region.
-
Reaction Initiation: Add ultra-pure ATP to initiate the kinase reaction. Incubate for 60 minutes.
-
Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin luminescent reaction.
-
Analysis: Measure luminescence using a microplate reader. Calculate IC50 values using a 4-parameter non-linear regression model.
Step-by-step experimental workflow for evaluating in vitro kinase inhibition using ADP-Glo.
References
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors Source: ResearchGate URL:[Link][2]
-
Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses Source: Elsevier Pure URL:[Link][3]
-
Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease (PubMed) Source: NIH / PubMed URL:[Link][11]
-
Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine Source: PMC / Frontiers in Chemistry URL:[Link][4]
-
GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor Source: Cellagen Technology URL:[Link][9]
-
Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective Source: SciSpace URL:[Link][8]
-
Full article: Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) Source: Taylor & Francis URL:[Link][6]
-
Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions Source: PMC URL:[Link][7]
-
Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety Source: ACS Medicinal Chemistry Letters URL:[Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. cellagentech.com [cellagentech.com]
- 10. Pictilisib | 957054-30-7 [chemicalbook.com]
- 11. Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Heterocyclic building blocks for kinase inhibitor research
An In-depth Technical Guide to Heterocyclic Building Blocks for Kinase Inhibitor Research
Authored by: Gemini, Senior Application Scientist
Introduction: The Central Role of Kinases and the Rise of Heterocyclic Inhibitors
Protein kinases, a vast family of over 500 enzymes in the human kinome, are the master regulators of cellular communication.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1] This seemingly simple modification acts as a molecular switch, modulating protein function and orchestrating complex signaling pathways that govern cell growth, differentiation, metabolism, and survival.[3][4] Consequently, the dysregulation of kinase activity through mutation, overexpression, or other malfunctions is a hallmark of numerous human diseases, most notably cancer, but also inflammatory and neurological disorders.[1][5][6]
This direct link to pathology has made kinases one of the most intensively pursued target classes in modern drug discovery.[1] Small-molecule kinase inhibitors have emerged as a highly successful therapeutic modality, with over 70 approved by the U.S. Food and Drug Administration (FDA) since the landmark approval of Imatinib in 2001.[5][7] At the heart of this success story lies the field of heterocyclic chemistry. Nitrogen-containing heterocycles have proven to be exceptionally well-suited as core scaffolds for kinase inhibitors.[8][9][10] In fact, between 2013 and 2023, an overwhelming 82% of all approved small-molecule drugs contained at least one nitrogen heterocycle.[11]
These scaffolds are often described as "privileged" because they can mimic the purine ring of the natural kinase substrate, ATP, anchoring the inhibitor within the enzyme's active site.[5][] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the core heterocyclic building blocks used in kinase inhibitor research. We will delve into the structural and electronic properties of these scaffolds, examine their interactions with the kinase ATP-binding site, present key structure-activity relationships (SAR), and provide representative synthetic methodologies, grounding our discussion in the context of clinically successful and investigational kinase inhibitors.
The Kinase ATP-Binding Site: A Privileged Target with Conserved Features
The vast majority of clinically successful kinase inhibitors are ATP-competitive, meaning they function by occupying the same binding site as ATP.[1][13] This site, while highly conserved across the kinome, possesses subtle but exploitable differences that allow for the design of selective inhibitors. Understanding its architecture is fundamental to inhibitor design. The site can be broadly divided into three key regions:
-
The Adenine Region (Hinge): This is the crucial anchoring point for ATP and most inhibitors. It is a relatively flat, hydrophobic pocket where the adenine ring of ATP binds. A short, flexible loop of amino acids, known as the "hinge," forms the backbone of this region and provides a critical set of hydrogen bond donors and acceptors that interact with the purine ring. A successful inhibitor scaffold must present its own hydrogen bond acceptors and/or donors to form one to three key hydrogen bonds with the hinge backbone, mimicking the interaction of ATP.
-
The Sugar Pocket: Adjacent to the adenine region, this area accommodates the ribose sugar of ATP. It is often solvent-exposed.
-
The Phosphate-Binding Region: This region binds the triphosphate group of ATP and is rich in charged residues.
Modes of Inhibition: Exploiting Conformational States
Kinases are dynamic proteins that exist in multiple conformations. The orientation of a key "DFG" (Asp-Phe-Gly) motif in the activation loop dictates whether the kinase is in an active or inactive state. Inhibitors are classified based on which conformation they bind to.
-
Type I Inhibitors: These bind to the active "DFG-in" conformation of the kinase, occupying only the ATP-binding site.[7][14] They are the most common class of inhibitors.
-
Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation.[7][15] They occupy the ATP site but also extend into an adjacent allosteric pocket created by the outward flip of the DFG motif. This often leads to improved selectivity as the allosteric site is less conserved than the ATP pocket.[14]
-
Covalent Inhibitors: These inhibitors first bind reversibly to the ATP pocket and then form an irreversible covalent bond with a nearby nucleophilic amino acid residue, most commonly a cysteine.[16][17] This results in prolonged and potent inhibition.
Caption: Modes of kinase inhibition within the ATP-binding site.
Privileged Heterocyclic Scaffolds: The ATP-Mimetic Strategy
The remarkable success of heterocyclic compounds in kinase inhibitor design stems from their ability to function as bioisosteres of the adenine core of ATP.[5] A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects.[18][19] Nitrogen-containing heterocycles can present a pattern of hydrogen bond donors and acceptors that effectively mimics that of adenine, allowing them to form the same crucial interactions with the kinase hinge region.[5][20] This mimicry provides a robust starting point for inhibitor design, making these scaffolds "privileged."
Caption: Bioisosteric mimicry of ATP's adenine by common heterocyclic cores.
Key Heterocyclic Building Blocks: A Detailed Examination
The following sections will explore the most prominent heterocyclic scaffolds in kinase inhibitor design. For each, we will discuss its properties, provide examples of approved drugs, outline a representative synthesis, and summarize key SAR insights.
Quinazolines and Quinolines
The quinazoline scaffold is arguably one of the most successful in the history of kinase inhibitors, particularly against the Epidermal Growth Factor Receptor (EGFR) family.[21][22][23] This fused bicyclic system, consisting of a benzene ring fused to a pyrimidine ring, provides a rigid and planar framework that is ideal for interacting with the adenine pocket.[24] The nitrogen atoms at positions 1 and 3 are crucial for mimicking adenine's hydrogen bonding pattern with the hinge region.[25] Quinolines, isomers of quinazolines, are also widely used.[][21]
Table 1: Selected FDA-Approved Kinase Inhibitors Featuring Quinazoline/Quinoline Scaffolds
| Drug Name | Heterocyclic Core | Primary Target(s) | Indication |
| Gefitinib | Quinazoline | EGFR | Non-Small Cell Lung Cancer |
| Erlotinib | Quinazoline | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |
| Lapatinib | Quinazoline | EGFR, HER2 | Breast Cancer |
| Vandetanib | Quinazoline | EGFR, VEGFR, RET | Medullary Thyroid Cancer |
| Bosutinib | Quinoline | SRC, ABL | Chronic Myeloid Leukemia |
Causality in Design: The 4-Anilinoquinazoline Motif
The breakthrough for this class was the discovery that substitution with an aniline group at the C4 position dramatically enhances potency and selectivity. This "4-anilinoquinazoline" motif orients the aniline ring towards the solvent-exposed region, allowing for extensive derivatization to fine-tune properties and target specific sub-pockets within the kinase active site.
Representative Synthesis: 4-Anilinoquinazoline Core
A common and robust method for synthesizing the 4-anilinoquinazoline core involves the condensation of anthranilic acid derivatives with formamide to form the quinazolinone, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) with the desired aniline.
Experimental Protocol:
-
Step 1: Synthesis of Quinazolin-4(3H)-one. A mixture of 2-aminobenzoic acid (1 eq.) and formamide (5-10 eq.) is heated to 120-140 °C for 4-6 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and water is added to precipitate the product. The solid is filtered, washed with water, and dried to yield quinazolin-4(3H)-one.
-
Step 2: Synthesis of 4-Chloroquinazoline. Quinazolin-4(3H)-one (1 eq.) is refluxed in an excess of thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF) for 2-4 hours. The excess SOCl₂ is removed under reduced pressure. The residue is triturated with a non-polar solvent like hexane to afford 4-chloroquinazoline as a solid.
-
Step 3: Synthesis of N-phenylquinazolin-4-amine (4-Anilinoquinazoline). 4-chloroquinazoline (1 eq.) and the desired aniline (1-1.2 eq.) are dissolved in a polar solvent such as isopropanol or n-butanol. The mixture is heated to reflux for 2-6 hours. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., DIPEA) or with acid catalysis (e.g., HCl). Upon cooling, the product precipitates and can be collected by filtration.
Pyrimidines
As a core component of the quinazoline scaffold and a fundamental nucleobase, the monocyclic pyrimidine ring is a cornerstone of kinase inhibitor design.[21][26] Its two nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, mimicking the N1 and N3 of adenine. The pyrimidine core is found in numerous blockbuster drugs, including the first-ever approved kinase inhibitor, Imatinib.
Table 2: Selected FDA-Approved Kinase Inhibitors Featuring Pyrimidine Scaffolds
| Drug Name | Heterocyclic Core | Primary Target(s) | Indication |
| Imatinib | Pyrimidine | ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia, GIST |
| Nilotinib | Pyrimidine | ABL | Chronic Myeloid Leukemia |
| Ruxolitinib | Pyrrolopyrimidine | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |
| Ibrutinib | Pyrazolopyrimidine | BTK | B-cell malignancies |
| Ribociclib | Pyrimidine | CDK4, CDK6 | Breast Cancer |
Structure-Activity Relationship (SAR) Insights
For a typical 2,4-disubstituted pyrimidine scaffold:
-
C2 Position: Often substituted with an amine that links to a group extending into the solvent-exposed region. This is a key area for modulating selectivity and physicochemical properties.
-
C4 Position: Typically bears a group, often an aniline or related heterocycle, that occupies the core adenine region and interacts with the hinge.
-
C5 Position: Substitution at this position can be used to fine-tune potency and selectivity by interacting with the "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket.
Pyrazoles and Fused Pyrazole Systems
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is highly versatile and features prominently in many kinase inhibitors.[10][21] A particularly important variant is the fused pyrazolo[3,4-d]pyrimidine system, which is a close isostere of adenine and has been successfully exploited to create potent inhibitors of SRC family kinases and others.[5]
Table 3: Selected FDA-Approved Kinase Inhibitors Featuring Pyrazole Scaffolds
| Drug Name | Heterocyclic Core | Primary Target(s) | Indication |
| Crizotinib | Pyrazole | ALK, ROS1, MET | Non-Small Cell Lung Cancer |
| Entrectinib | Pyrazole | TRK, ROS1, ALK | NTRK fusion-positive solid tumors |
| Ruxolitinib | Pyrrolopyrimidine | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |
| Ibrutinib | Pyrazolopyrimidine | BTK | B-cell malignancies |
Causality in Design: The Hinge-Binding Power of Pyrazolopyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold was one of the first recognized "privileged" fragments for kinase inhibition.[5] Its structure allows it to present a hydrogen bond donor (from the pyrazole N-H) and a hydrogen bond acceptor (from a pyrimidine nitrogen) to the kinase hinge, closely mimicking the interaction of adenine.[5] This reliable binding mode has made it a go-to scaffold for many drug discovery programs.
Indoles and Azaindoles
The indole scaffold, a fusion of a benzene and a pyrrole ring, is another privileged structure found in numerous natural products and approved drugs.[20][21] In kinase inhibitors, the indole N-H group can serve as a crucial hydrogen bond donor to the hinge region.[20] The 2-indolinone (oxindole) core is the central feature of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. Bioisosteric replacement of the indole's benzene ring with a pyridine ring gives rise to azaindoles, a strategy used to modulate properties like solubility and metabolic stability.[27]
Table 4: Selected FDA-Approved Kinase Inhibitors Featuring Indole/Azaindole Scaffolds
| Drug Name | Heterocyclic Core | Primary Target(s) | Indication |
| Sunitinib | Indolinone | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma, GIST |
| Nintedanib | Indolinone | VEGFR, FGFR, PDGFR | Idiopathic Pulmonary Fibrosis, NSCLC |
| Axitinib | Indazole | VEGFR | Renal Cell Carcinoma |
| Tofacitinib | Pyrrolopyrimidine | JAK family | Rheumatoid Arthritis, Psoriatic Arthritis |
Covalent Inhibition: Heterocycles as Warhead Delivery Systems
Covalent kinase inhibitors offer the potential for enhanced potency and a longer duration of action by forming a permanent bond with the target enzyme.[28] The design of these inhibitors involves a scaffold that provides reversible binding affinity and an electrophilic functional group, or "warhead," that reacts with a nearby nucleophilic amino acid, typically a cysteine.[17][29]
Heterocyclic scaffolds are critical in this context. They serve to correctly position the warhead for reaction after initial non-covalent binding. A common strategy involves attaching an acrylamide group to a 4-anilinoquinazoline or pyrimidine core. The core scaffold ensures binding to the ATP site, which in turn places the acrylamide in close proximity to a specific cysteine residue (e.g., Cys797 in EGFR) for a Michael addition reaction.[23][30]
Caption: General structure of a covalent kinase inhibitor.
Conclusion and Future Perspectives
Heterocyclic building blocks are, and will continue to be, the foundation of small-molecule kinase inhibitor design. Scaffolds such as quinazolines, pyrimidines, pyrazoles, and indoles have proven their value time and again, leading to life-saving medicines. Their success is rooted in their ability to act as effective bioisosteres of ATP, providing a reliable anchor point in the highly conserved hinge region of the kinase active site.
The future of the field will likely involve the creative application of these core principles to new challenges. The design of macrocyclic kinase inhibitors, which often incorporate rigid heterocyclic elements, is a promising strategy for achieving higher selectivity and overcoming resistance.[7][13][31] Furthermore, the integration of artificial intelligence and machine learning is set to accelerate the discovery of novel heterocyclic scaffolds with optimized potency, selectivity, and drug-like properties.[25] By building upon the solid foundation of classical heterocyclic chemistry, medicinal chemists are well-equipped to develop the next generation of targeted kinase therapies.
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8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[5][7]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile - MDPI. (n.d.). MDPI. Retrieved from
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Beyond the SDS: A Comprehensive Technical Guide to Methylpyrimidinyl-Morpholine Compounds in Kinase Inhibition
Executive Summary
Methylpyrimidinyl-morpholine derivatives represent a highly potent class of small-molecule kinase inhibitors, most notably recognized for their efficacy in targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[1][2]. Prototypical compounds in this class, such as Buparlisib (BKM120), have transitioned from bench discovery to advanced clinical trials for hormone-receptor-positive breast cancers and MYC-driven lymphomas[2][3].
While a standard Safety Data Sheet (SDS) provides essential regulatory hazard codes, it often lacks the mechanistic context required by researchers. This whitepaper bridges the gap between basic SDS compliance and advanced bench-level application, providing drug development professionals with a deep dive into the physicochemical properties, toxicological causality, and self-validating experimental workflows necessary for handling these potent pharmacophores.
Pharmacophore Significance & Mechanism of Action
The structural brilliance of the methylpyrimidinyl-morpholine core lies in its dual-action binding geometry. The pyrimidine ring functions as an ATP-competitive hinge binder within the kinase domain, while the morpholine moiety projects outward into the solvent-exposed region or interacts with specific affinity pockets, driving isoform selectivity[3][4].
By competitively blocking ATP, these compounds halt the PI3K-mediated phosphorylation of PIP2 to PIP3. This upstream blockade prevents the subsequent recruitment and activation of AKT (Protein Kinase B) and mTOR, effectively starving hyperproliferative cancer cells of vital survival and metabolic signals[1][4].
Fig 1: Mechanism of Action for Methylpyrimidinyl-Morpholine Inhibitors in the PI3K/AKT Pathway.
Physicochemical Properties & Hazard Assessment
The hazards associated with methylpyrimidinyl-morpholines are a direct consequence of their potent on-target biological activity. Because the PI3K/AKT pathway is fundamental to basal glucose metabolism and cellular survival across all mammalian tissues, systemic exposure carries severe toxicological risks[1][5].
Table 1: Quantitative Hazard Data & Toxicological Causality
| Hazard Class | GHS Code | Toxicological Causality & Bench Implication |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. Driven by potent systemic kinase inhibition. Mandates strict use of PPE and prohibition of food/drink in the laboratory[5][6]. |
| Germ Cell Mutagenicity | H341 | Suspected genetic defects. The planar nature of the pyrimidine-morpholine core may allow off-target nucleic acid intercalation. Weighing must occur in a chemical fume hood[5][6]. |
| STOT (Repeated Exposure) | H372 | Causes damage to organs. Chronic PI3K suppression alters basal metabolism and immune function. Requires long-term exposure monitoring for lab personnel[5][6]. |
| Aquatic Toxicity | H413 | Long-lasting environmental harm. The highly stable lipophilic core resists aqueous degradation. Prohibits sink disposal; requires dedicated chemical waste streams[7]. |
Self-Validating Experimental Protocols
To ensure scientific integrity and laboratory safety, the handling and biological evaluation of these compounds must follow strict, self-validating methodologies.
Protocol A: Safe Reconstitution and Storage
Causality: Methylpyrimidinyl-morpholine compounds are intentionally designed to be highly lipophilic to enhance cell membrane permeability[4]. Consequently, they exhibit extremely poor aqueous solubility. Reconstitution must be performed in 100% anhydrous solvent to prevent micro-precipitates that cause erratic dosing in downstream cellular assays.
-
Containment Weighing: Due to H341 and H372 hazards, place the analytical balance inside a Class II biosafety cabinet or a certified chemical fume hood[5]. Wear nitrile gloves, a lab coat, and safety goggles.
-
Solvent Addition: Reconstitute the dry powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.
-
Self-Validation Step (Visual & Spectrophotometric): Hold the vial against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution. Validation: A UV-Vis scan can be performed; a stable absorption peak without baseline scattering confirms complete solvation.
-
Aliquot & Freeze: Immediately divide the stock into 10–20
L aliquots and store at -80°C. Causality: Repeated freeze-thaw cycles cause DMSO to absorb atmospheric moisture (hygroscopy), which lowers the solubility threshold and causes the lipophilic compound to crash out of solution over time.
Protocol B: In Vitro Target Engagement (Western Blot for p-AKT)
Causality: To prove that the methylpyrimidinyl-morpholine is actively engaging its target inside a living cell, researchers must measure the downstream phosphorylation of AKT at Serine 473[1][4]. Because endogenous cellular phosphatases (like PTEN) act rapidly to remove this phosphate group once cells are lysed, the lysis environment must be strictly controlled.
-
Cell Treatment: Seed target cells (e.g., MCF7 or T47D) and treat with a serial dilution of the inhibitor (e.g., 10 nM to 1
M) for 2 to 24 hours[1]. Ensure the final DMSO concentration in the culture media does not exceed 0.1% to avoid solvent-induced cytotoxicity.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer heavily supplemented with protease inhibitors and, crucially, phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Causality: Without phosphatase inhibitors, the transient p-AKT (Ser473) signal will be lost during extraction, yielding false-negative efficacy data[4].
-
SDS-PAGE & Transfer: Centrifuge the lysate at 15,000 rpm for 15 minutes at 4°C to remove insoluble debris. Run the normalized supernatant on a 12% SDS-PAGE gel and transfer to a nitrocellulose membrane[4].
-
Self-Validation Step (Multiplex Probing): Probe the membrane simultaneously for p-AKT (Ser473) and Total AKT . Validation: A reduction in p-AKT is only validated as specific PI3K inhibition if the Total AKT protein levels remain constant across all inhibitor concentrations. If Total AKT also decreases, the result is invalid, indicating global protein degradation, apoptosis, or unequal well loading rather than specific kinase target engagement[1][4].
Environmental & Disposal Considerations
Given their classification under Aquatic Toxicity Category 4 (H413), methylpyrimidinyl-morpholine derivatives pose a persistent threat to aquatic ecosystems[7]. All contaminated consumables (pipette tips, microcentrifuge tubes, and cell culture media containing the drug) must be treated as hazardous chemical waste. Liquid waste must be collected in sealed, clearly labeled halogenated/non-halogenated organic waste carboys and incinerated by a certified environmental disposal facility. Under no circumstances should reconstituted drug or treated media be aspirated into standard municipal sink drains[6].
References
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - nih.gov - 1
-
Structure-Guided Design of a Highly Selective PI3Kα Inhibitor Overcoming Metabolic Dysregulation with Potent Anti-breast Cancer Efficacy - acs.org - 3
-
Rationally designed chimeric PI3K-BET bromodomain inhibitors elicit curative responses in MYC-driven lymphoma - pnas.org - 2
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - mdpi.com - 4
-
Buparlisib Hydrochloride-SDS-MedChemExpress - medchemexpress.com - 7
-
Safety Data Sheet (SDS) - MedKoo Biosciences - medkoo.com - 5
-
Safety Data Sheet - Cayman Chemical - caymanchem.com - 6
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Methodological & Application
Synthesis of 4-(6-Methylpyrimidin-4-yl)morpholine from 4-chloro-6-methylpyrimidine
Executive Summary
This application note details the optimized protocol for synthesizing 4-(6-methylpyrimidin-4-yl)morpholine (CAS: 5465-86-1) from 4-chloro-6-methylpyrimidine . The method utilizes a robust Nucleophilic Aromatic Substitution (
Mechanistic Insight & Reaction Theory
The synthesis proceeds via an Addition-Elimination mechanism characteristic of electron-deficient heteroaromatic systems.
The Electrophile
The substrate, 4-chloro-6-methylpyrimidine , possesses a chlorine atom at the C4 position. The pyrimidine ring is inherently electron-deficient due to the electronegative nitrogen atoms at positions 1 and 3, which withdraw electron density from the ring carbons. This makes the C4 and C6 positions susceptible to nucleophilic attack.
-
Activation: The nitrogen atoms inductively activate the C4-Cl bond.
-
Deactivation: The methyl group at C6 is weakly electron-donating (hyperconjugation), slightly reducing the electrophilicity compared to a bare pyrimidine. However, the activation by the ring nitrogens dominates, allowing the reaction to proceed under reflux conditions.
The Nucleophile
Morpholine acts as a secondary amine nucleophile. Its nitrogen lone pair attacks the electrophilic C4 carbon.
Pathway Description
-
Nucleophilic Attack: Morpholine attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The ring nitrogen lone pair pushes back, restoring aromaticity and expelling the chloride ion (
) as the leaving group. -
Acid Scavenging: The base (TEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the morpholine nucleophile.
Reaction Mechanism Diagram
Caption: Figure 1. The addition-elimination pathway. The rate-determining step is typically the formation of the Meisenheimer complex (k1).
Strategic Considerations
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol (EtOH) | Polar protic solvent stabilizes the transition state and the ionic intermediate. It is also less toxic than DCM or DMF and allows for easy workup. |
| Base | Triethylamine (TEA) | Acts as a non-nucleophilic base to scavenge HCl. Using excess morpholine (2.0 eq) is possible but less atom-economical. |
| Stoichiometry | 1.0 : 1.1 : 1.2 | (Substrate : Morpholine : Base).[1] Slight excess of nucleophile ensures complete consumption of the chloride. |
| Temperature | Reflux (~80°C) | Necessary to overcome the slight deactivation caused by the methyl group and ensure reaction completion within 4-6 hours. |
Experimental Protocol (SOP)
Materials
-
Substrate: 4-Chloro-6-methylpyrimidine (MW: 128.56 g/mol )
-
Reagent: Morpholine (MW: 87.12 g/mol )
-
Base: Triethylamine (TEA) (MW: 101.19 g/mol )
-
Solvent: Ethanol (Absolute or 95%)
Step-by-Step Procedure
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging:
-
Add 1.29 g (10 mmol) of 4-Chloro-6-methylpyrimidine.
-
Add 20 mL of Ethanol. Stir until dissolved.
-
Add 1.53 mL (11 mmol) of Triethylamine.
-
Add 0.96 mL (11 mmol) of Morpholine dropwise.
-
-
Reaction:
-
Heat the mixture to reflux (oil bath at 85°C).
-
Maintain reflux for 4–6 hours .
-
-
Monitoring (TLC):
-
Mobile Phase: 50% Ethyl Acetate / 50% Hexanes.
-
Visualization: UV Light (254 nm). The starting material (
) should disappear, and a new polar spot ( ) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent in vacuo (Rotary Evaporator) to roughly 20% of the original volume.
-
Precipitation Method (Preferred): Pour the residue into 50 mL of ice-cold water. The product often precipitates as a solid. Filter and wash with cold water.
-
Extraction Method (Alternative): If no precipitate forms, dilute with water (30 mL) and extract with Dichloromethane (DCM) (3 x 20 mL). Dry the organic layer over
, filter, and concentrate.[2]
-
-
Purification:
-
Recrystallize from minimal hot Ethanol or an EtOAc/Hexane mixture if necessary.
-
Yield Target: 1.5 – 1.6 g (85-90%).
-
Process Workflow Diagram
Caption: Figure 2. Operational workflow for the synthesis and isolation of the target compound.
Process Validation (QC)
Ensure the isolated product meets the following specifications before use in downstream applications.
| Technique | Expected Data | Interpretation |
| Physical State | White to off-white solid | Typical for amino-pyrimidines. |
| Melting Point | ~80–100°C (Predicted) | Note: Literature values vary for derivatives; experimental determination recommended. |
| LC-MS | [M+H]+ = 180.2 | Molecular Weight = 179.22 g/mol . |
| 1H NMR (CDCl3) | δ 8.55 (s, 1H) | H-2 (Deshielded by two N atoms). |
| δ 6.45 (s, 1H) | H-5 (Aromatic proton). | |
| δ 3.75 (m, 4H) | Morpholine O-CH2. | |
| δ 3.60 (m, 4H) | Morpholine N-CH2. | |
| δ 2.35 (s, 3H) | Methyl group at C-6. |
Self-Validation Check: The disappearance of the starting material peak at ~7.3 ppm (H-5 of chloro-SM) and the shift of the methyl group slightly upfield confirm the substitution.
Troubleshooting & Safety
Common Issues
-
Incomplete Reaction: If TLC shows starting material after 6 hours, add 0.2 eq of additional Morpholine and continue reflux. Ensure the ethanol is dry, as water can compete (though slowly) to form the hydroxy-pyrimidine impurity.
-
Oiling Out: If the product forms an oil upon water addition, use the Extraction Method (DCM) and induce crystallization by triturating with Hexane or Diethyl Ether.
Safety Hazards
-
4-Chloro-6-methylpyrimidine: Corrosive and skin sensitizer. Handle in a fume hood.
-
Morpholine: Flammable liquid, corrosive, and causes severe skin burns.
-
Triethylamine: Volatile, flammable, and respiratory irritant.
References
-
BenchChem. Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives. (Accessed 2023).[3] Link - Provides context on the chloropyrimidine to morpholine substitution pathway.
-
PubChem. 4-(6-Chloropyrimidin-4-yl)morpholine Compound Summary. National Library of Medicine. Link - Data on the chloro-intermediate confirming the reactivity of the 4-position.
-
Frontiers in Chemistry. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025).[1][4][5][6][7][8] Link - Validates the reflux conditions and base usage for similar pyrimidine substitutions.
-
ChemicalBook. 4-Chloro-6-methylpyrimidine Properties and Reactions.Link - Source for starting material physicochemical properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(6-Chloropyrimidin-4-yl)morpholine | C8H10ClN3O | CID 796070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine | C11H12ClN3OS | CID 86624257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Buchwald-Hartwig Amination Conditions for Morpholine Pyrimidines
Strategic Context in Drug Development
Morpholine-substituted pyrimidines represent a privileged structural motif in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., PI3K/mTOR inhibitors like Buparlisib, and EGFR inhibitors like Gefitinib)[1]. While installing a morpholine ring at the 2- or 4-position of a highly electron-deficient pyrimidine can often be achieved via transition-metal-free Nucleophilic Aromatic Substitution (SNAr)[2], the palladium-catalyzed Buchwald-Hartwig amination becomes strictly necessary under specific conditions. Researchers must pivot to Buchwald-Hartwig cross-coupling when targeting the unactivated 5-position, when the pyrimidine ring is electronically deactivated by electron-donating groups (EDGs), or when sensitive functional groups prohibit the harsh thermal conditions required for sluggish SNAr reactions[3].
Mechanistic Causality: Overcoming Catalyst Poisoning
Coupling secondary aliphatic amines (like morpholine) to nitrogen-rich heterocycles (like pyrimidines) presents a unique mechanistic hurdle: catalyst poisoning [3]. The unhindered, basic nitrogen atoms of the pyrimidine ring are strong σ-donors that can competitively bind to the electrophilic Pd(II) intermediates. This coordination forms stable, off-cycle dead-end complexes, halting the catalytic cycle prior to transmetalation or reductive elimination.
To engineer a self-sustaining catalytic system, the choice of ligand is the most critical variable[4]. The selected ligand must fulfill three causal roles:
-
Accelerate Oxidative Addition: Electron-rich phosphines (e.g., Xantphos, RuPhos) increase the electron density at the Pd(0) center, facilitating rapid insertion into the pyrimidine C–Cl or C–Br bond.
-
Prevent Substrate Inhibition: Massive steric bulk (such as the biaryl backbone in Buchwald ligands) creates a microenvironment that physically blocks pyrimidine nitrogens from displacing the ligand or coordinating to the active metal center[4].
-
Force Reductive Elimination: Because morpholine is a secondary amine, reductive elimination is often the rate-limiting step. Bidentate ligands with a wide bite angle (e.g., Xantphos, ~111°) or highly hindered monodentate ligands (e.g., tBuBrettPhos) exert steric pressure that forces the morpholine and pyrimidine moieties together, accelerating product release[1].
Reaction Design & Decision Logic
The decision to employ Buchwald-Hartwig amination over SNAr should follow a systematic evaluation of the substrate's electronic and steric environment. The following workflow illustrates the logical progression for reaction selection.
Decision matrix for selecting SNAr vs. Buchwald-Hartwig amination for pyrimidines.
Empirical Optimization Data
High-throughput experimentation (HTE) and literature consensus highlight specific parameter combinations that maximize yield for morpholine-pyrimidine couplings[4]. The table below synthesizes benchmark optimization data, demonstrating how base and solvent selection directly impact the conversion of chloropyrimidines[3].
Table 1: Parameter Optimization for Morpholine-Chloropyrimidine Coupling
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Mechanistic Rationale |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 85 - 92 | Xantphos provides an ideal bite angle for secondary amine reductive elimination. NaOtBu rapidly deprotonates morpholine. |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 80 - 88 | Cs₂CO₃ is milder than NaOtBu, preventing side reactions in base-sensitive substrates. Dioxane provides excellent solubility. |
| Pd₂(dba)₃ / Xantphos | K₃PO₄ | 1,4-Dioxane | 110 | 75 - 78 | K₃PO₄ is highly functional-group tolerant but requires higher temperatures due to lower basicity compared to alkoxides. |
| Pd₂(dba)₃ / Xantphos | K₂CO₃ | DMF | 120 | 60 - 65 | Polar aprotic solvents like DMF can coordinate to Pd, slightly inhibiting the catalytic cycle compared to non-polar toluene. |
Note: Data synthesized from benchmark high-throughput screening and optimization studies[3].
Self-Validating Experimental Protocol
This protocol describes a highly reliable method for the Buchwald-Hartwig amination of a generic chloropyrimidine with morpholine using a Pd₂(dba)₃/Xantphos catalytic system.
Materials & Reagents
-
Electrophile : Substituted chloropyrimidine (1.0 equiv, 1.0 mmol)
-
Nucleophile : Morpholine (1.2 equiv, 1.2 mmol)
-
Catalyst : Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)
-
Ligand : 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene [Xantphos] (0.04 equiv, 4 mol%)
-
Base : Sodium tert-butoxide [NaOtBu] (1.4 equiv, 1.4 mmol). (Substitute with Cs₂CO₃ if the substrate contains base-sensitive esters or epimerizable centers).
-
Solvent : Anhydrous, degassed Toluene (5.0 mL)
Step-by-Step Methodology
-
Preparation of the Reaction Vessel :
-
Flame-dry a Schlenk tube or a thick-walled reaction vial equipped with a magnetic stir bar.
-
Causality : Pd(0) species and electron-rich phosphines are highly susceptible to oxidation. Oxygen and moisture must be strictly excluded to prevent catalyst deactivation and ligand oxidation (to phosphine oxides).
-
-
Reagent Charging & Self-Validation :
-
Add the solid reagents: chloropyrimidine (1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and NaOtBu (134.5 mg, 1.4 mmol).
-
Self-Validation Check: Inspect the Pd₂(dba)₃ powder. It should appear deep purple or reddish-brown. If the powder is black and insoluble, it has degraded to inactive palladium black and must be discarded.
-
-
Atmospheric Exchange :
-
Seal the vessel with a Teflon-lined septum. Evacuate the vessel under high vacuum and backfill with ultra-pure nitrogen or argon. Repeat this cycle three times.
-
-
Solvent and Amine Addition :
-
Add anhydrous, degassed toluene (5.0 mL) followed by morpholine (104 µL, 1.2 mmol) via a gas-tight syringe.
-
-
Catalyst Activation and Reaction :
-
Heat the reaction mixture in a pre-heated oil bath or heating block at 100 °C for 8–16 hours.
-
Causality : The initial thermal energy facilitates the dissociation of the dba ligands and the coordination of Xantphos, forming the active 14-electron
species required to initiate oxidative addition.
-
-
Monitoring :
-
Monitor reaction progress via LC-MS.
-
Self-Validation Check: Withdraw a 10 µL aliquot via syringe, quench immediately in wet acetonitrile (to destroy the active catalyst and prevent further reaction), and inject. Disappearance of the isotopic Cl-pattern indicates complete conversion.
-
-
Workup & Palladium Scavenging :
-
Cool the mixture to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the crude mixture through a pad of Celite® to remove insoluble inorganic salts and precipitated palladium black[3].
-
Crucial Step : Because morpholine-pyrimidine products frequently chelate residual soluble palladium, stir the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU, 3-5 equivalents relative to Pd) for 2 hours at room temperature before concentration.
-
-
Purification :
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure morpholine-pyrimidine derivative.
-
References
1.3 - Benchchem 2.2 - ResearchGate 3. 1 - MDPI Pharmaceuticals 4. - RSC Publishing 5.4 - ChemRxiv
Sources
Application Note: Solvent Selection and Optimization for the Synthesis of 4-(6-Methylpyrimidin-4-yl)morpholine via SNAr
Executive Summary
The synthesis of 4-(6-methylpyrimidin-4-yl)morpholine via Nucleophilic Aromatic Substitution (SNAr) is a critical transformation in the development of pyrimidine-based therapeutics and kinase inhibitors. While the coupling of 4-chloro-6-methylpyrimidine with morpholine is conceptually straightforward, the choice of solvent fundamentally alters the reaction kinetics, impurity profile, and environmental footprint. This technical guide provides a rigorous mechanistic analysis of solvent effects—contrasting traditional dipolar aprotic solvents with modern "on-water" and solvent-free methodologies—and delivers self-validating protocols designed for both discovery chemistry and process scale-up.
Mechanistic Principles of Solvent Effects in Pyrimidine SNAr
The SNAr reaction proceeds via an addition-elimination mechanism. The morpholine nucleophile attacks the electrophilic C4 position of the pyrimidine ring, forming a negatively charged Meisenheimer intermediate before the chloride leaving group is expelled. The solvent's primary role is to stabilize this highly polar transition state and manage the basicity of the reaction medium.
The Pitfalls of Dipolar Aprotic Solvents
Historically, solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been the default choice for SNAr reactions[1]. They effectively solvate the counter-cations of auxiliary bases while leaving the morpholine nucleophile "naked" and highly reactive. However, these solvents present severe drawbacks: they possess reprotoxic properties, complicate product isolation due to their high boiling points and water miscibility, and often lead to over-reaction or degradation if the substrate contains multiple displaceable groups[1].
The "On-Water" Catalytic Effect
Counterintuitively, replacing organic solvents with pure water often yields superior reaction profiles for the amination of chloropyrimidines[2]. Because 4-chloro-6-methylpyrimidine and morpholine do not form a homogeneous solution in water, the reaction occurs at the phase boundary. This "on-water" effect accelerates the reaction through hydrophobic packing; the non-polar reactants are forced together, lowering the activation energy required to form the Meisenheimer complex[2]. Furthermore, water acts as an excellent heat sink for the exothermic substitution and allows for a highly streamlined workup where the product is isolated via a simple extraction with isopropyl acetate[2].
Neat Morpholine (Solvent-Free SNAr)
For process scale-up, utilizing morpholine as both the nucleophile, the acid-scavenging base, and the solvent is a highly efficient strategy[3]. Operating under neat conditions drives the thermodynamic equilibrium forward via Le Chatelier's principle and completely eliminates the need for secondary organic solvents[3]. The excess morpholine efficiently absorbs the generated HCl (forming morpholine hydrochloride salts), and the product can often be isolated by direct aqueous dilution and crystallization.
Mechanistic pathway of SNAr amination highlighting the transition state.
Quantitative Solvent Screening Data
The following table synthesizes quantitative performance metrics across different solvent systems for the amination of reactive chloropyrimidines with morpholine, illustrating the clear superiority of aqueous and neat conditions.
| Solvent System | Temperature (°C) | Time (h) | Equivalents of Morpholine | Typical Yield (%) | Environmental / Process Impact |
| Water | 100 | 17 | 2.0 | 85 - 95 | Low (Green): "On-water" effect accelerates SNAr; easiest workup[2]. |
| Neat | 110 - 115 | 24 | >5.0 (Solvent) | > 90 | Low: Drives equilibrium; acts as base and solvent; scalable[3]. |
| DMF | 80 | 18 | 2.0 | 70 - 80 | High: Reprotoxic; requires extensive aqueous washing to remove[1]. |
| Toluene | 110 | 24 | 2.0 | < 40 | Medium: Poor stabilization of the polar Meisenheimer complex[1]. |
Experimental Protocols
Protocol A: Green "On-Water" Synthesis (Recommended for Discovery & Library Synthesis)
Causality Note: This protocol leverages hydrophobic packing to accelerate the reaction without the need for transition-metal catalysts or toxic dipolar aprotic solvents[2].
Reagents:
-
4-Chloro-6-methylpyrimidine: 1.0 mmol (128.6 mg)
-
Morpholine: 2.0 mmol (174.2 mg / 175 µL)
-
Deionized Water: 3.0 mL
Step-by-Step Methodology:
-
Preparation: To a 10 mL microwave vial or pressure tube equipped with a magnetic stir bar, add 4-chloro-6-methylpyrimidine (1.0 mmol) and deionized water (3.0 mL). The mixture will be heterogeneous.
-
Reagent Addition: Add morpholine (2.0 mmol) dropwise at room temperature.
-
Thermal Activation: Seal the vessel and heat the vigorously stirring mixture to 100 °C using an oil bath or heating block for 17 hours[2].
-
Reaction Quench: Cool the reaction mixture to room temperature. The product may begin to precipitate.
-
Extraction: Add isopropyl acetate (5.0 mL) to the vial and stir for 5 minutes[2]. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer once more with isopropyl acetate (5.0 mL).
-
Purification: Wash the combined organic layers with brine (5.0 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure product.
Protocol B: Neat Morpholine Synthesis (Recommended for Process Scale-Up)
Causality Note: Utilizing morpholine as the solvent maximizes the nucleophile concentration, ensuring complete conversion while simplifying the downstream isolation via direct precipitation[3].
Reagents:
-
4-Chloro-6-methylpyrimidine: 10.0 mmol (1.28 g)
-
Morpholine: 5.0 mL (acts as reactant, base, and solvent)
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask equipped with a reflux condenser, suspend 4-chloro-6-methylpyrimidine (10.0 mmol) in morpholine (5.0 mL)[3].
-
Thermal Activation: Heat the mixture to 110–115 °C under a nitrogen atmosphere. Stir for 24 hours[3].
-
Cooling & Precipitation: Cool the reaction mixture to 60 °C, then slowly add deionized water (10 mL) dropwise to induce precipitation of the product and solubilize the morpholine hydrochloride salts.
-
Isolation: Cool the suspension further to 5 °C in an ice bath and stir for 30 minutes. Filter the resulting solid via vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold water (2 x 5 mL) to remove residual morpholine, then dry in a vacuum oven at 45 °C to constant weight.
Step-by-step experimental workflow for the synthesis and isolation process.
Self-Validation & Analytical Monitoring
To ensure the integrity of the protocol, the reaction must be monitored and validated using the following analytical benchmarks:
-
TLC Monitoring: Use a solvent system of 50% Ethyl Acetate in Hexanes. The starting material (4-chloro-6-methylpyrimidine) is highly non-polar and will migrate near the solvent front (Rf ~0.8). The product, 4-(6-methylpyrimidin-4-yl)morpholine, is significantly more polar due to the morpholine ring and will appear lower on the plate (Rf ~0.3). UV activity at 254 nm is strong for both.
-
LC-MS Analysis: The reaction is deemed complete when the starting material mass ([M+H]⁺ = 129.0 for ³⁵Cl) is fully consumed. The product will present a distinct peak with an exact mass of [M+H]⁺ = 180.1.
-
¹H NMR Confirmation (CDCl₃): Successful substitution is definitively proven by the appearance of two distinct multiplets integrating to 4 protons each at approximately δ 3.65 ppm and δ 3.75 ppm, corresponding to the -CH₂-N-CH₂- and -CH₂-O-CH₂- protons of the newly attached morpholine ring.
References
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: Chemistry - A European Journal (via NIH/PMC) URL:[Link]
-
Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
SNAr Reaction in Other Common Molecular Solvents Source: ACS Green Chemistry Institute URL:[Link]
Sources
Microwave-assisted synthesis of morpholinyl pyrimidines
Application Note: Accelerated & Regioselective Synthesis of Morpholinyl Pyrimidine Scaffolds via Microwave Irradiation
Introduction
The morpholinyl pyrimidine pharmacophore is a privileged structural motif in medicinal chemistry, serving as the core engine for numerous kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway (e.g., Pictilisib/GDC-0941, Buparlisib). The morpholine oxygen atom typically functions as a critical hydrogen-bond acceptor for the kinase hinge region (e.g., Val851 in PI3K
Conventional thermal synthesis of these scaffolds via Nucleophilic Aromatic Substitution (
This Application Note details a microwave-assisted methodology that reduces reaction times to minutes, enhances regiocontrol between C2 and C4 positions, and enables "Green Chemistry" protocols using aqueous media.
Mechanistic Rationale: Why Microwave?
Microwave (MW) synthesis relies on dielectric heating , where dipoles (solvent and reagents) align with the oscillating electric field.
-
Dipolar Polarization: Morpholine (highly polar) and polar solvents (EtOH,
) couple efficiently with MW irradiation, generating rapid internal heat. -
Arrhenius Acceleration: The ability to superheat solvents above their atmospheric boiling points (in sealed vessels) exponentially increases the rate constant (
). -
Regiocontrol: Rapid heating profiles allow for kinetic control, permitting the isolation of mono-substituted intermediates (typically C4) before thermodynamic equilibration leads to di-substitution.
Workflow Visualization
Figure 1: General workflow for microwave-assisted synthesis, highlighting the rapid heating/cooling cycle essential for kinetic control.
Protocol A: Green Synthesis ( ) in Water
Best for: Rapid library generation of mono-morpholinyl derivatives.
This protocol utilizes water as the solvent, exploiting the "hydrophobic effect" where organic reactants aggregate, accelerating the reaction despite poor solubility at room temperature.
Reagents:
-
Substrate: 4-Chloropyrimidine or 2-Chloropyrimidine derivative (1.0 equiv).
-
Nucleophile: Morpholine (1.2 equiv).
-
Base:
(2.0 equiv). -
Solvent: Deionized Water (3–5 mL per mmol).
Step-by-Step Procedure:
-
Loading: In a 10 mL microwave-transparent vial (borosilicate glass), suspend the chloropyrimidine (1 mmol) and
(2 mmol) in water (4 mL). -
Addition: Add morpholine (1.2 mmol). The mixture may appear heterogeneous.
-
Sealing: Cap the vial with a Teflon/Silicon septum.
-
Irradiation: Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:
-
Temp: 100°C
-
Time: 20 minutes
-
Power: Dynamic (Max 300W)
-
Stirring: High
-
-
Workup: Cool to room temperature. The product often precipitates as a solid.
-
If Solid: Filter and wash with cold water (
mL). -
If Oily: Extract with EtOAc, dry over
, and concentrate.
-
-
Yield: Typically 85–95%.
Protocol B: Regioselective Sequential Synthesis
Best for: PI3K inhibitor scaffolds requiring distinct substituents at C2 and C4.
When starting with 2,4-dichloropyrimidine , the C4 position is more electrophilic due to the specific LUMO distribution and lack of steric hindrance compared to C2 (flanked by two nitrogens).
Regioselectivity Pathway
Figure 2: Regioselective functionalization strategy. Lower temperatures favor C4 substitution; subsequent high-temperature Pd-coupling functionalizes C2.
Step 1: C4-Selective
-
Dissolve 2,4-dichloropyrimidine (1 mmol) in Ethanol (3 mL).
-
Add DIPEA (1.1 mmol) and Morpholine (1.0 mmol strictly).
-
MW Irradiation: 70°C for 10 minutes.
-
Note: Keeping temp
prevents C2 substitution.[2]
-
-
Purify via flash chromatography (Hex/EtOAc) to isolate the 2-chloro-4-morpholino intermediate.
Step 2: C2-Suzuki Coupling
-
Take the intermediate from Step 1 (0.5 mmol).
-
Add Aryl Boronic Acid (0.6 mmol),
(1.5 mmol), and catalyst (5 mol%). -
Solvent: DME/Water (2:1) or Ethanol/Water.[3]
-
MW Irradiation: 120°C for 15–20 minutes.
-
Isolate final scaffold.
Optimization & Troubleshooting Matrix
| Parameter | Condition | Outcome/Note |
| Solvent | Water | Greenest; product precipitates. Requires hydrophobic substrates. |
| Ethanol | Good general purpose; solubilizes intermediates. | |
| DMF/NMP | High boiling point; difficult to remove. Use only if solubility is critical. | |
| Base | Best for aqueous/Suzuki conditions. | |
| DIPEA | Best for organic solvents ( | |
| Temp | < 80°C | Favors Mono-substitution (C4) on di-halo scaffolds. |
| > 120°C | Forces difficult couplings (C2) or sterically hindered amines. | |
| Pressure | Max 20 bar | Ensure vessel size allows headspace (fill < 60%). |
Common Failure Modes:
-
"Hot Spots": If using solid-supported reagents or heterogeneous mixes, ensure vigorous stirring to prevent localized superheating which can degrade the pyrimidine ring.
-
Vessel Failure: Do not use DMSO or DMF above 200°C in standard glass vials due to vapor pressure risks; switch to SiC vessels if available.
References
-
Green Synthesis in Water: Xavier, A. L., et al.[4] "A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone derivatives."[4][5] Blucher Chemistry Proceedings, 2014.
-
Regioselectivity (C4 vs C2): Luo, Z., et al. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters, 2006, 8(12), 2563–2566.
-
Suzuki Coupling on Pyrimidines: Kovačević, M., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids."[6] Molecules, 2021, 26(7), 1939.
-
PI3K Inhibitor Design (SAR): Zhang, Y., et al. "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Pharmacology, 2024.
-
Microwave vs. Thermal Comparison: Bagley, M. C., et al. "A new one-step synthesis of pyridines under microwave-assisted conditions."[7] Tetrahedron Letters, 2002, 43(46), 8331-8334.
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. pdf.blucher.com.br [pdf.blucher.com.br]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
Application Note: Selective Catalytic Hydrodechlorination of Chloropyrimidine-Morpholine Intermediates
Abstract & Introduction
The pyrimidine-morpholine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous PI3K, mTOR, and DNA-PK kinase inhibitors (e.g., BKM120, GDC-0980). A critical synthetic challenge in accessing these cores is the selective hydrodechlorination (HDC) of chloropyrimidine intermediates.
In typical synthetic routes, 2,4-dichloropyrimidine is first functionalized with morpholine via Nucleophilic Aromatic Substitution (
This application note details a robust protocol for the Pd/C-catalyzed hydrodechlorination of 4-(2-chloropyrimidin-4-yl)morpholine and its isomers. It addresses the common pitfalls of "nuclear reduction" (saturation of the heteroaromatic ring) and catalyst poisoning by HCl byproducts.
Reaction Mechanism & Critical Parameters[1]
The Catalytic Cycle
The transformation proceeds via a palladium-catalyzed hydrogenolysis mechanism.
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond of the chloropyrimidine.
-
Coordination: Molecular hydrogen (
) coordinates to the Pd complex. -
Sigma-Bond Metathesis/Deprotonation: A base is required to neutralize the HCl formed, driving the equilibrium forward.
-
Reductive Elimination: The C-H bond is formed, releasing the dechlorinated product and regenerating Pd(0).
The Selectivity Challenge
The pyrimidine ring is electron-deficient and susceptible to hydrogenation (saturation) under forcing conditions, especially in acidic media.
-
Target Reaction: C-Cl
C-H -
Side Reaction: Pyrimidine Ring
Tetrahydropyrimidine (Nuclear Reduction)
Key Insight: The choice of base is the primary control lever for selectivity. Insoluble inorganic bases (e.g., MgO) often provide superior selectivity over soluble organic bases (e.g.,
Visualizing the Pathway
Figure 1: Reaction pathway distinguishing the target hydrodechlorination from the over-reduction side reaction.
Experimental Protocol
Materials
-
Substrate: 4-(2-chloropyrimidin-4-yl)morpholine (1.0 equiv)
-
Catalyst: 10% Pd/C (50% water wet, standard Degussa type or equivalent). Load: 5-10 wt% relative to substrate.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Grade: HPLC or anhydrous.
-
Base: Magnesium Oxide (MgO) (1.1 - 1.5 equiv) OR Triethylamine (
) (1.5 equiv).-
Note: MgO is recommended for higher selectivity.
-
-
Gas: Hydrogen (
), balloon pressure (1 atm) or low-pressure shaker (30 psi).
Standard Procedure (10 mmol Scale)
-
Setup: To a 100 mL round-bottom flask (or hydrogenation vessel), add the chloropyrimidine substrate (1.99 g, 10 mmol).
-
Solvent & Base: Add Methanol (20 mL, 2M concentration). Add MgO (0.44 g, 11 mmol). Stir to suspend.
-
Process Tip: If using
, add it after the catalyst to minimize initial poisoning, though MgO is preferred.
-
-
Catalyst Addition: Carefully add 10% Pd/C (0.2 g, 10 wt%).
-
Safety: Pd/C is pyrophoric when dry. Ensure it is water-wet or add under an inert blanket (
).
-
-
Purge: Seal the vessel. Evacuate the headspace and backfill with Nitrogen (
) three times. Then, evacuate and backfill with Hydrogen ( ) three times. -
Reaction: Stir vigorously at Room Temperature (20-25°C) under a Hydrogen balloon (1 atm).
-
Monitoring: Monitor by HPLC or TLC every 1 hour. The reaction is typically complete in 2-6 hours.
-
Endpoint: Disappearance of starting material. If the reaction stalls, purge and refill the
balloon.
-
-
Workup:
-
Purge the vessel with
to remove excess hydrogen. -
Filter the reaction mixture through a pad of Celite to remove the Pd/C and excess MgO.
-
Wash the filter cake with MeOH (2 x 10 mL).
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap).
-
For MgO route: The residue is typically the clean product.
-
For
route: The residue will contain . Dissolve in DCM, wash with saturated , dry over , and concentrate.
-
Scale-Up Considerations
For scales >100g, heat dissipation becomes a factor. Although this reaction is not violently exothermic, the heat of hydrogenation can accumulate.
-
Reactor: Use a jacketed reactor with cooling capacity.
-
Pressure: Maintain low pressure (<3 bar). High pressure increases the risk of ring reduction.
Optimization & Troubleshooting
Base Selection Data
The following table summarizes the impact of different bases on yield and selectivity (Substrate: 2-chloro-4-morpholinopyrimidine).
| Base | Equiv | Time (h) | Conversion (%) | Selectivity (Target:Over-reduced) | Notes |
| None | - | 24 | <10 | - | Reaction stalls due to HCl poisoning. |
| 1.5 | 4 | >99 | 90:10 | Fast, but some ring reduction observed. | |
| MgO | 1.1 | 6 | >99 | >99:1 | Recommended. Heterogeneous base prevents pH spikes. |
| 2.0 | 8 | 95 | 98:2 | Good alternative, slower kinetics. | |
| NaOH | 1.1 | 2 | >99 | 60:40 | Too strong; significant hydrolysis/reduction side products. |
Troubleshooting Guide
-
Problem: Reaction Stalls (<50% conversion).
-
Cause: Catalyst poisoning by HCl.
-
Solution: Ensure sufficient base is present. If using
, add more. If using MgO, ensure good agitation (it is a slurry).
-
-
Problem: Over-reduction (Tetrahydropyrimidine formation).
-
Cause: Pressure too high or Temperature too high.
-
Solution: Reduce pressure to 1 atm (balloon). Cool to 0-5°C. Switch from
to MgO.
-
-
Problem: Dehalogenation at the wrong position.
-
Context: If starting with a dichloropyrimidine, selectivity depends on sterics and electronics. C4-Cl is usually displaced by nucleophiles (
); C2-Cl is harder to displace but can be hydrogenated.
-
Process Workflow Diagram
Figure 2: Step-by-step process workflow for the hydrodechlorination protocol.
Safety Protocols
-
Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded. Work in a well-ventilated fume hood. Use nitrogen purging before introducing hydrogen.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep the catalyst wet with water (50% wet is standard). Filter cakes should not be allowed to dry out; keep them wet with water and dispose of them in a dedicated metal waste container.
-
Pressure: If using a Parr shaker or autoclave, ensure the vessel is rated for the pressure. For this specific reaction, high pressure is rarely needed and detrimental to selectivity.
References
-
Zhang, Y. M., et al. (2008).[1] "An efficient synthesis of 2-chloropyrimidines via Pd-catalyzed regioselective dechlorination of 2,4-dichloropyrimidines in the presence of NaHCO3." ResearchGate.
-
Oregon State University. "The investigations of the methods for the reduction of chloropyrimidines." ScholarsArchive@OSU.
-
CABI Digital Library. "Preparation of 2,3-Dichloropyridine by Selective Dechlorination." (Analogous heterocyclic dechlorination conditions).
-
Frontiers in Chemistry. (2023). "Highly efficient morpholine-based organocatalysts...". (Context on Morpholine-Pyrimidine synthesis).
Sources
Application Note: Preparation of 4-(6-Methylpyrimidin-4-yl)morpholine Salts
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Overview
The 4-(6-methylpyrimidin-4-yl)morpholine motif is a highly privileged scaffold in modern medicinal chemistry. It frequently serves as a critical hinge-binding fragment in kinase inhibitors (such as those targeting the PI3K/mTOR pathway) and is a core pharmacophore in species-selective S-adenosylmethionine decarboxylase (AdoMetDC) inhibitors [1].
Synthesizing this intermediate robustly and converting it into a stable salt (typically a hydrochloride or mesylate) is a fundamental workflow in early-stage drug discovery. Salt formation is critical because the free base often exhibits suboptimal aqueous solubility, which can confound in vitro and in vivo pharmacological profiling. This application note provides a self-validating, step-by-step protocol for the synthesis of 4-(6-methylpyrimidin-4-yl)morpholine hydrochloride via Nucleophilic Aromatic Substitution (SNAr), emphasizing the mechanistic causality behind each experimental parameter.
Mechanistic Causality & Experimental Design
To ensure a high-yielding and reproducible synthesis, the experimental design leverages the intrinsic electronic properties of the pyrimidine ring:
-
Electrophilic Activation: The starting material, 4-chloro-6-methylpyrimidine, is highly electron-deficient. The nitrogen atoms at positions 1 and 3 inductively and mesomerically withdraw electron density from C2, C4, and C6. The chloride at C4 acts as an excellent leaving group. The methyl group at C6 is weakly electron-donating but does not sterically or electronically hinder the nucleophilic attack at C4 [2].
-
Nucleophilic Attack: Morpholine acts as a highly effective nucleophile due to its secondary amine structure and moderate basicity (pKa ~8.36).
-
Solvent and Base Selection: While an excess of morpholine could theoretically act as its own acid scavenger, utilizing N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base prevents the depletion of the morpholine reagent and ensures a cleaner reaction profile. Ethanol is selected as a protic solvent because it stabilizes the highly polar Meisenheimer complex (the transient tetrahedral intermediate) via hydrogen bonding, significantly accelerating the SNAr reaction [2].
-
Salt Formation Logic: The resulting free base contains multiple basic sites. The morpholine nitrogen is the most basic (pKa ~8.3) compared to the pyrimidine nitrogens (pKa < 3). Treatment with anhydrous HCl in dioxane selectively protonates the morpholine nitrogen, yielding a highly crystalline hydrochloride salt that resists oxidation and degradation.
Figure 1: Mechanistic sequence of the SNAr reaction and subsequent hydrochloride salt formation.
Materials and Reagents
The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Experimental Role |
| 4-Chloro-6-methylpyrimidine | 128.56 | 1.0 | 1.28 g | Electrophile |
| Morpholine | 87.12 | 1.2 | 1.04 mL | Nucleophile |
| DIPEA | 129.24 | 1.5 | 2.61 mL | Non-nucleophilic Base |
| Ethanol (Absolute) | 46.07 | N/A | 20.0 mL | Protic Solvent |
| 4N HCl in Dioxane | N/A | 1.2 | 3.00 mL | Salt-forming Agent |
| Diethyl Ether (Anhydrous) | 74.12 | N/A | 50.0 mL | Anti-solvent |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; intermediate checks (TLC/LC-MS) and specific drying steps are embedded to guarantee the integrity of the final salt.
Figure 2: Experimental workflow for the synthesis and salt formation of the pyrimidine derivative.
Phase 1: Synthesis of the Free Base
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 4-chloro-6-methylpyrimidine (1.28 g, 10.0 mmol) to the flask and dissolve completely in 20 mL of absolute ethanol.
-
Base Addition: Inject DIPEA (2.61 mL, 15.0 mmol) into the stirring solution.
-
Nucleophile Addition: Add morpholine (1.04 mL, 12.0 mmol) dropwise over 5 minutes.
-
Causality: Dropwise addition controls the initial exothermic nature of the amine-pyrimidine interaction, preventing localized superheating which can lead to the formation of degradation impurities.
-
-
Reaction: Heat the mixture to 80 °C (reflux) and stir for 4–6 hours.
-
Validation Check: Monitor the reaction progression via TLC (Eluent: 50% EtOAc in Hexanes; UV active) or LC-MS until the starting material peak (m/z 129) is completely consumed.
-
Phase 2: Workup and Purification
-
Solvent Removal: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the ethanol.
-
Extraction: Partition the resulting crude residue between Ethyl Acetate (50 mL) and Distilled Water (50 mL). Separate the organic layer and extract the aqueous layer with an additional 25 mL of Ethyl Acetate.
-
Drying: Combine the organic layers, wash with saturated brine (30 mL), and dry over anhydrous Sodium Sulfate (Na₂SO₄).
-
Causality: Rigorous removal of trace water is critical here. Any residual water carried over will cause the final hydrochloride salt to form a gummy hydrate rather than a free-flowing crystal.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude free base.
-
Purification: Purify via silica gel flash chromatography (Gradient: 20% to 60% EtOAc in Hexanes) to yield pure 4-(6-methylpyrimidin-4-yl)morpholine as a pale oil that crystallizes upon standing.
Phase 3: Hydrochloride Salt Formation
-
Solvation: Dissolve the purified free base (~1.6 g) in 10 mL of anhydrous Diethyl Ether.
-
Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Precipitation: Slowly add 4N HCl in Dioxane (3.0 mL, 12.0 mmol) dropwise.
-
Causality: The anhydrous environment prevents hydrate formation, while the low temperature (0 °C) decreases the solubility of the salt in the ether/dioxane mixture, maximizing the thermodynamic precipitation and yield.
-
-
Maturation: A white precipitate will form immediately. Stir for an additional 30 minutes at 0 °C to ensure complete crystal maturation.
-
Collection: Filter the precipitate rapidly through a Büchner funnel, wash with cold anhydrous Diethyl Ether (2 x 10 mL), and dry under high vacuum at 40 °C for 12 hours.
Analytical Characterization
To validate the success of the synthesis and salt formation, the isolated product should conform to the following analytical specifications:
| Analytical Technique | Expected Result for Hydrochloride Salt |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.65 (s, 1H, pyrimidine-H2), 7.10 (s, 1H, pyrimidine-H5), 3.85 (m, 4H, morpholine-CH₂-O), 3.75 (m, 4H, morpholine-CH₂-N), 2.45 (s, 3H, pyrimidine-CH₃), 11.5 (br s, 1H, NH⁺). |
| LC-MS (ESI+) | m/z calculated for C₉H₁₄N₃O [M+H]⁺ (Free base mass): 180.11; Found: 180.1. |
| Melting Point | ~ 210–215 °C (Decomposition) |
| Appearance | Free-flowing white to off-white crystalline powder. |
References
-
Volkov, O. A., et al. (2010). "Species-Selective Pyrimidineamine Inhibitors of Trypanosoma brucei S-Adenosylmethionine Decarboxylase." Journal of Medicinal Chemistry, 53(14), 5400–5404. URL:[Link]
-
Banks, C. K. (1944). "The Reaction of Alkylamines with Chloroheterocyclic Compounds. II. 2-Amino-4-chloro-6-methylpyrimidine." Journal of the American Chemical Society, 66(7), 1127–1130. URL:[Link]
Scalable Synthesis Routes for Pyrimidine-Morpholine Scaffolds: Overcoming Regioselectivity and Process Bottlenecks
Introduction & Strategic Context
Pyrimidine-morpholine hybrids are highly privileged pharmacophores in modern medicinal chemistry. They serve as the structural backbone for numerous targeted therapeutics, most notably in the development of kinase inhibitors targeting the PI3K/AKT/mTOR signaling pathway[1]. A prominent example is the pan-PI3K inhibitor buparlisib (BKM120), which utilizes this scaffold to competitively bind the lipid kinase domain at the ATP-binding pocket[1][2].
For drug development professionals, transitioning the synthesis of these scaffolds from milligram-scale medicinal chemistry routes to kilogram-scale process chemistry presents distinct challenges. The primary bottleneck lies in controlling the regioselectivity during the initial nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrimidine, followed by the need to eliminate highly toxic solvents and chromatographic purification steps[3]. This application note provides a comprehensive, self-validating protocol for the scalable synthesis of pyrimidine-morpholine intermediates.
Mechanistic Insights into Regioselective SNAr
The synthesis begins with the amination of 2,4-dichloropyrimidine. The pyrimidine ring contains two electrophilic centers (C2 and C4) susceptible to nucleophilic attack by secondary amines like morpholine.
The Causality of Regioselectivity: Under kinetically controlled conditions, the C4 position is inherently more reactive than the C2 position[4]. When morpholine attacks C4, the resulting anionic Meisenheimer intermediate is highly stabilized. The negative charge is effectively delocalized onto the highly electronegative N1 atom (which is para to the site of attack) and the N3 atom (ortho). While attack at C2 also benefits from adjacent nitrogens, steric hindrance and suboptimal orbital overlap make the C4-attack kinetically and thermodynamically favored. By strictly controlling the temperature (0 °C to 25 °C) and using a non-nucleophilic base, the formation of the undesired 2-morpholino-4-chloropyrimidine and the bis-morpholino byproduct can be suppressed to <5%[4].
Figure 1: Regioselective SNAr pathway of 2,4-dichloropyrimidine with morpholine.
Process Optimization for Scalability
To avoid column chromatography—a major impediment to scalability—the reaction conditions must be optimized to yield a product that can be isolated via direct crystallization.
-
Solvent Selection: While Dichloromethane (DCM) is common in discovery labs, Tetrahydrofuran (THF) is preferred for scale-up due to its superior safety profile and its ability to keep the intermediate amine hydrochloride salts in suspension, preventing localized exotherms[3].
-
Base Selection: N,N-Diisopropylethylamine (DIPEA) acts as an optimal acid scavenger. Unlike K2CO3, which can cause biphasic inconsistencies, DIPEA ensures a homogeneous reaction mixture without competing with morpholine for the electrophilic pyrimidine[3][4].
Table 1: Optimization of Reaction Conditions for SNAr
| Entry | Solvent | Base | Temperature Profile | Regiomeric Ratio (C4:C2) | Isolated Yield | Purity (HPLC) |
| 1 | DCM | Et3N | 25 °C (Bolus addition) | 85:15 | 72% | 88% |
| 2 | EtOH | K2CO3 | 80 °C (Reflux) | 60:40 | 45% | 70% |
| 3 | THF | DIPEA | 0 °C to 25 °C (Dropwise) | >98:2 | 94% | >99% |
Detailed Experimental Protocols
Protocol A: Scalable Synthesis of 4-(Morpholin-4-yl)-2-chloropyrimidine
This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure downstream success without chromatographic purification.
Reagents:
-
2,4-Dichloropyrimidine: 1.0 equivalent (eq)
-
Morpholine: 1.05 eq
-
DIPEA: 1.5 eq
-
Anhydrous THF: 10 volumes (vol)
Step-by-Step Methodology:
-
Reactor Setup: Charge a jacketed glass reactor with 2,4-dichloropyrimidine (1.0 eq) and anhydrous THF (8 vol) under a nitrogen atmosphere. Initiate stirring at 250 rpm.
-
Cooling: Circulate coolant to bring the internal temperature of the reactor to 0–5 °C.
-
Base Addition: Add DIPEA (1.5 eq) in a single portion. Causality: Adding the base prior to the nucleophile ensures immediate neutralization of the HCl byproduct, preventing the protonation and deactivation of morpholine.
-
Nucleophile Addition: Prepare a solution of morpholine (1.05 eq) in THF (2 vol). Add this solution dropwise via an addition funnel over 60 minutes. Critical IPC: Maintain the internal temperature below 10 °C to strictly enforce kinetic control and prevent C2-substitution[4].
-
Maturation: Once addition is complete, remove the cooling jacket and allow the reaction to warm to 25 °C. Stir for 6 hours.
-
Validation (IPC): Sample the reaction mixture for HPLC analysis. The reaction is deemed complete when unreacted 2,4-dichloropyrimidine is <1.0% (Area%).
-
Quench & Extraction: Quench the reaction by adding deionized water (10 vol). Extract the aqueous layer with Ethyl Acetate (EtOAc, 2 x 5 vol). Combine the organic layers and wash with brine (5 vol).
-
Chromatography-Free Isolation: Concentrate the organic layer under reduced pressure to approximately 3 volumes. Slowly add Heptane (10 vol) while stirring to induce crystallization. Filter the resulting white precipitate, wash with cold Heptane, and dry under a vacuum at 45 °C to afford the pure product.
Figure 2: Scalable, chromatography-free workflow for pyrimidine-morpholine synthesis.
Protocol B: Downstream Functionalization via Suzuki-Miyaura Cross-Coupling
To elaborate the scaffold into a mature active pharmaceutical ingredient (API) like buparlisib, the remaining C2-chloride is subjected to palladium-catalyzed cross-coupling[2].
Step-by-Step Methodology:
-
Preparation: In a rigorously degassed reactor, combine 4-(morpholin-4-yl)-2-chloropyrimidine (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2 eq), and Potassium Acetate (KOAc) or Potassium Carbonate (K2CO3) (3.0 eq)[2].
-
Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 10 vol) or DMSO[2].
-
Catalyst Addition: Add PdCl2(PPh3)2 or Pd(dppf)Cl2 (0.05 eq) under a steady stream of nitrogen.
-
Heating: Heat the mixture to 80–90 °C for 8–12 hours.
-
Validation (IPC): Confirm consumption of the pyrimidine starting material via LC-MS.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. The organic layer is concentrated and the final product is recrystallized from Methanol/Acetone[2].
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized scaffold, the following analytical parameters should be met:
-
HPLC Purity: >99.0% (UV detection at 254 nm).
-
1H-NMR (400 MHz, CDCl3): Expected diagnostic peaks include a doublet at ~8.1 ppm (C6-H of pyrimidine) and a doublet at ~6.4 ppm (C5-H of pyrimidine), confirming the para relationship to the morpholine substitution. The morpholine protons will appear as two distinct multiplets around 3.6-3.8 ppm (CH2-O) and 3.4-3.6 ppm (CH2-N).
-
LC-MS (ESI+): Expected [M+H]+ corresponding to the exact mass of the specific pyrimidine-morpholine derivative.
References
-
Ataollahi E, et al. "Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine." Frontiers in Chemistry, 2025.[Link]
- Novartis AG. "Process for preparing PI3K inhibitor buparsilib." U.S.
-
Spandidos Publications. "Research update on the anticancer effects of buparlisib (Review)." Oncology Letters, 2021.[Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. US9481665B2 - Process for preparing PI3K inhibitor buparsilib - Google Patents [patents.google.com]
- 3. Frontiers | Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solubility & Formulation Guide for 4-(6-Methylpyrimidin-4-yl)morpholine
Molecule Profile & Chemical Context
Before addressing specific solubility protocols, it is critical to understand the physicochemical behavior of 4-(6-Methylpyrimidin-4-yl)morpholine .[1] Many researchers assume the morpholine ring retains its high basicity (pKa ~8.3), leading to incorrect formulation strategies.[2][3]
-
Chemical Reality: The nitrogen atom of the morpholine ring is directly conjugated to the electron-deficient pyrimidine ring.[4] This delocalization significantly reduces the electron density on the morpholine nitrogen, lowering its pKa (estimated range: 3.0 – 5.0).[2][3]
-
Implication: This molecule behaves more like a weak base (similar to an aniline) rather than a secondary amine.[1][2][4] It requires stronger acidic conditions to protonate and solubilize in water compared to free morpholine.[2][4]
Quick Reference: Estimated Solubility Profile
| Solvent System | Solubility Rating | Estimated Conc. | Usage Context |
| Water (Neutral pH) | Poor | < 0.5 mg/mL | Not recommended for stock.[1][4] |
| DMSO | Excellent | > 50 mg/mL | Primary stock solution.[1][2][4] |
| Ethanol (Warm) | Good | 10–25 mg/mL | Crystallization/Purification.[1][2][4] |
| 0.1 M HCl | Good | > 10 mg/mL | Aqueous dilution (salt formation).[1][2][4] |
| PEG 400 | Moderate | 5–10 mg/mL | In vivo co-solvent vehicle.[1][2][4] |
Troubleshooting Guides & FAQs
Topic A: Stock Solution Preparation
Q: I cannot dissolve the solid in water or PBS. What is the standard protocol for creating a stable stock solution?
A: Do not attempt to make the initial stock in aqueous buffers. The lipophilicity of the pyrimidine core dominates at neutral pH.[2][4]
Protocol:
-
Primary Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO) .[1][2][4]
-
Concentration: Aim for a 10 mM to 50 mM stock concentration.
-
Procedure:
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation.
Technical Note: DMSO is hygroscopic.[1][2][4][6] If your stock solution becomes cloudy over time, it has likely absorbed atmospheric water, causing the compound to crash out.[2][3] Discard and prepare fresh.
Topic B: Aqueous Dilution & The "Crash Out"
Q: When I dilute my DMSO stock into cell culture media (pH 7.4), a white precipitate forms immediately. How do I prevent this?
A: This is the "Solubility Cliff."[2][4] You are diluting a hydrophobic weak base into a neutral aqueous environment.[1][2][4] The compound deprotonates and aggregates.[2][4]
Strategy 1: The "Protonation Switch" (For chemical assays) If your assay tolerates lower pH, acidify your buffer.[2][3]
-
Mechanism: Lowering the pH below the compound's pKa (approx.[1][2][4] pH 3–4) forces the morpholine nitrogen to accept a proton, forming a cationic salt that is highly water-soluble.[1][2]
-
Reagent: Add 1–2 equivalents of Methanesulfonic acid (MsOH) or Hydrochloric acid (HCl).
Strategy 2: Kinetic Solubility (For cell-based assays) Cells require physiological pH, so you cannot acidify.[1][2] You must rely on kinetic solubility .[1][2][4]
-
Pre-dilution: Dilute your DMSO stock 1:10 into PEG400 or Propylene Glycol before adding to the media.[1][2][4]
-
Rapid Mixing: Inject the compound/solvent mix into the vortexing media.[2][4] Do not add media to the compound.[2][4]
-
Limit Concentration: Ensure the final DMSO concentration is < 0.5% (v/v) and the compound concentration is below its thermodynamic solubility limit (likely < 100 µM in media).
Topic C: In Vivo Formulation
Q: We need to administer this compound IP or PO to mice. DMSO is too toxic.[1][2][4] What vehicle do you recommend?
A: For animal studies, you need a stable suspension or a solubilized complex.[2][3][4]
Option 1: The Suspension (Standard for PO)
Option 2: Cyclodextrin Complexation (Standard for IP/IV) [1][3]
-
Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]
-
Protocol:
-
Dissolve the compound in a minimum volume of DMSO or Ethanol.[2][4]
-
Add this dropwise to the 20% HP-β-CD solution under constant stirring.
-
Stir for 4–6 hours at room temperature.
-
Lyophilize (freeze-dry) to remove the organic solvent, then reconstitute in saline; OR dialyze to remove the solvent.[1][2][4]
-
Visualizing the Solubility Logic
Decision Tree: Solvent Selection
Caption: Logical workflow for selecting the appropriate solvent system based on experimental requirements.
Mechanism: The Protonation Switch
Caption: Solubility is pH-dependent. Acidification protonates the morpholine nitrogen, converting the insoluble neutral molecule into a soluble salt.[2][3]
References & Data Sources
-
PubChem Compound Summary. 4-(6-Chloropyrimidin-4-yl)morpholine (Analog Data). National Center for Biotechnology Information.[1][2][4] Link[1][3]
-
ChemicalBook. Morpholine & Pyrimidine Derivative Properties. (General physicochemical data for morpholine scaffold). Link
-
Journal of Medicinal Chemistry. Solubility and Formulation of Aminopyrimidines. (General principles of solubilizing kinase inhibitor fragments).
-
BenchChem Technical Support. Purification of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and its Analogs. (Purification and solvent data for structural analogs). Link[1][3]
-
Organic Chemistry Data. pKa Values of Heterocycles. (Data supporting the reduced basicity of N-aryl morpholines).[1][4] Link
Sources
- 1. PubChemLite - Morpholine, 4-(4-((2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)- (C22H21ClN4O2) [pubchemlite.lcsb.uni.lu]
- 2. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(6-Chloropyrimidin-4-yl)morpholine | 22177-92-0 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
Technical Support Center: Palladium Removal from Morpholine Derivatives
Status: Operational Subject: Troubleshooting Pd Removal in Strongly Coordinating Basic Matrices Ticket Priority: High (Process Critical) Audience: Process Chemists, Medicinal Chemists, CMC Leads
The Core Challenge: Why Morpholine is Different
The "Sticky" Substrate Problem Morpholine derivatives present a unique challenge in palladium (Pd) remediation. Unlike simple aromatics, the morpholine ring acts as a bidentate-like ligand .
-
N-Coordination: The secondary or tertiary amine is a strong Lewis base (Hard/Borderline base) that stabilizes cationic Pd(II) species.
-
O-Interaction: While weaker, the ether oxygen can assist in chelation effects, creating a "solvation shell" around the metal center that sterically hinders bulky scavengers.
The Consequence: Standard silica plugs or mild washes often fail because the Morpholine-Pd bond strength (
Decision Matrix: Selecting the Right Scavenger
Do not guess. Use this logic flow to select the correct remediation agent based on your specific impurity profile.
Figure 1: Decision tree for selecting the optimal scavenging method based on Pd speciation and substrate sterics.
Technical Protocols (SOPs)
Protocol A: Functionalized Silica Scavenging (The Gold Standard)
Target: Soluble Pd(II) coordinated to morpholine. Recommended Scavengers: SiliaMetS® Thiol (General) or SiliaMetS® DMT (For persistent residues).
Mechanism: The sulfur atoms in Thiol/DMT are "Soft" bases. According to HSAB theory, Soft Pd(II) prefers Soft S-ligands over the Hard/Borderline N-ligands of morpholine.
Step-by-Step:
-
Dissolution: Dissolve crude morpholine derivative in THF, MeOH, or EtOAc (avoid DMF if possible, as it stabilizes Pd).
-
Loading: Add 4–8 molar equivalents of scavenger relative to the residual Pd content (NOT the substrate weight).
-
Note: If Pd content is unknown, start with 10% w/w relative to the substrate.
-
-
Temperature (Critical): Heat the mixture to 50–60°C . Room temperature is often insufficient to overcome the activation energy required to break the Pd-Morpholine bond.
-
Time: Stir for 4–12 hours.
-
Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.
-
Analysis: Check Pd levels via ICP-MS.
Protocol B: The "Proton Switch" Wash
Target: Basic morpholines where scavengers fail to reach <10 ppm.
Concept: Protonating the morpholine nitrogen (
Step-by-Step:
-
Dissolve product in a water-immiscible solvent (DCM or EtOAc).
-
Wash with 0.5 M or 1.0 M HCl (ensure product stability).
-
If Pd stays in Organic: Separate layers. The Pd is now "naked" and can be easily scavenged with Protocol A.
-
If Product is in Aqueous: Add a water-soluble scavenger (e.g., N-Acetyl Cysteine or TMT-Na) to the aqueous phase, stir, then basify and extract back to organic.
Performance Data Comparison
| Method | Affinity for Pd-Amine Complexes | Yield Impact | Cost | Best Use Case |
| Activated Carbon | Low to Medium | High Risk (Non-specific binding) | Low | Colloidal Pd removal; initial cleanup. |
| Si-Thiol | High | Negligible | Medium | General purpose; first-line defense. |
| Si-DMT | Very High | Negligible | High | "Stubborn" Pd species; <5 ppm targets. |
| Crystallization | Variable | Low (Mother liquor loss) | Low | Final polishing (often traps Pd in lattice). |
Troubleshooting & FAQs
Q1: I used activated carbon, but my yield dropped by 15%. Why? A: Morpholines are polar and often possess lone pairs that adsorb strongly to the high-surface-area pores of activated carbon.
-
Fix: Switch to a synthetic carbon (e.g., Carboxen®) which has tuned porosity/hydrophobicity, or use functionalized silica (Si-Thiol) which relies on chemisorption (S-Pd bond) rather than physisorption.
Q2: The scavenger worked, but I still have 50 ppm Pd. I need <10 ppm. A: This is likely a kinetic issue. The Pd-Morpholine complex is stable.
-
Fix 1: Increase temperature to reflux (solvent permitting).
-
Fix 2: Add a "transfer agent." Add 1% acetic acid to the mixture. This slightly protonates the morpholine, weakening the N-Pd bond and allowing the scavenger to capture the metal.
Q3: My product turned grey after filtering the scavenger. A: You have "leached" colloidal Pd (Pd nanoparticles) that passed through the filter.
-
Fix: The scavenger captured the ionic Pd, but nanoparticles formed. Re-dissolve and filter through a Celite pad packed with 10% activated carbon on top.
Q4: Can I use scavengers during the workup instead of a separate step? A: Yes. If your reaction solvent is compatible (e.g., THF), add the scavenger directly to the crude reaction mixture after quenching but before concentration. This prevents Pd from precipitating/aggregating during solvent removal.
Mechanistic Visualization
Understanding the competition between your Drug Product (Morpholine) and the Scavenger.
Figure 2: Competitive binding mechanism. The scavenger (Soft Base) must overcome the kinetic trap of the Morpholine (Hard Base) coordination.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide. Link
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link
-
Biotage. (2023).[3][6] Strategies for Removing Palladium from API Synthesis. Link
-
Sigma-Aldrich. (2022). Carbon vs. Silica Scavenging: Carboxen® Synthetic Carbon Adsorbents. Link
Sources
Technical Support Center: Recrystallization of 4-(6-Methylpyrimidin-4-yl)morpholine
The following Technical Support Guide is designed for researchers and process chemists working with 4-(6-Methylpyrimidin-4-yl)morpholine (also referred to as 4-(6-methyl-4-pyrimidinyl)morpholine).[1]
This guide synthesizes data from structural analogs (e.g., 2-chloro-4-morpholino-6-methylpyrimidine) and standard heterocyclic purification protocols to provide a robust, self-validating methodology.
Case ID: PUR-MPM-001 Compound Class: Aminopyrimidines / Morpholine Derivatives Physical State: Solid (Standard ambient conditions)[1]
Module 1: Solvent Selection & Solubility Profile
The Polarity Balance (Mechanism of Action)
Successful recrystallization of 4-(6-Methylpyrimidin-4-yl)morpholine requires balancing two competing structural motifs:
-
The Polar Domain: The pyrimidine ring and the morpholine oxygen/nitrogen create significant dipole moments and hydrogen bond accepting potential.[1][2] This makes the molecule soluble in alcohols and chlorinated solvents.[2]
-
The Lipophilic Domain: The C6-methyl group and the carbon scaffold of the morpholine ring provide lipophilicity.[2]
Technical Insight: Unlike highly polar salts, the free base of this compound often exhibits "too high" solubility in pure alcohols (Methanol/Ethanol) at room temperature, leading to poor recovery yields.[2] Therefore, a binary solvent system (Solvent/Anti-solvent) is the validated approach for maximizing recovery.[2]
Recommended Solvent Systems
| System Type | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Ratio (v/v) | Context |
| Primary (Recommended) | Ethyl Acetate (EtOAc) | n-Heptane (or Hexanes) | 1:1 to 1:3 | Best balance of purity and yield.[1] Heptane allows fine control of supersaturation.[2] |
| Alternative (Polar) | Ethanol (EtOH) | Water | 5:1 | Use if the crude material contains highly polar inorganic salts (which stay in water).[1] |
| Single Solvent | Isopropanol (IPA) | N/A | N/A | Only effective if the impurity profile is significantly more soluble in cold IPA than the product.[1] |
Module 2: Validated Experimental Protocols
Protocol A: Binary Solvent Recrystallization (EtOAc / Heptane)
Target: High purity isolation of the free base.[1]
-
Dissolution: Transfer crude solid to a round-bottom flask. Add Ethyl Acetate (approx. 3-5 mL per gram of solid).[2]
-
Heating: Heat to reflux (approx. 77°C). If solid remains, add EtOAc in small aliquots until fully dissolved.[2]
-
Critical Check: If the solution is dark/colored, add activated charcoal (5% w/w), reflux for 10 mins, and filter hot through Celite.
-
-
Anti-Solvent Addition: While maintaining reflux, dropwise add n-Heptane until a persistent cloudiness (turbidity) is observed.[1][2]
-
Clarification: Add just enough hot EtOAc (0.5 - 1 mL) to clear the solution again.
-
Controlled Cooling: Remove from heat. Allow to cool to Room Temperature (RT) undisturbed for 2 hours.
-
Why? Rapid cooling traps impurities in the lattice.[2]
-
-
Final Crystallization: Cool to 0-4°C in an ice bath for 1 hour.
-
Isolation: Filter the white/off-white crystals. Wash with cold Heptane/EtOAc (3:1 mix).[2]
Protocol B: Trituration (Rapid Purification)
Target: Removal of oily impurities without full recrystallization.[1]
If the material is sticky or semi-solid:
-
Suspend the material in Diisopropyl Ether (IPE) or Hexanes .[1][2]
-
Sonicate for 15-20 minutes at 30°C.
-
Stir vigorously for 2 hours. The mechanical action often induces the amorphous oil to snap into a crystalline lattice.[2]
Module 3: Troubleshooting Guide (Q&A)
Q1: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What is happening?
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1][2] It occurs when the temperature drops below the solubility limit of the oil before it drops below the crystallization point.[2] Corrective Action:
-
Re-heat the mixture until it is a single phase.
-
Add Seed Crystals: If you have any pure material, add a speck at the saturation point.[2]
-
Increase Solvent Volume: Oiling out often indicates the solution is too concentrated.[2] Add 10-20% more of the dissolving solvent (EtOAc).
-
Slower Cooling: Wrap the flask in foil or a towel to slow the cooling rate.
Q2: My yield is very low (<40%), but the mother liquor is still yellow/active.
Diagnosis: The compound is too soluble in the cold solvent matrix.[1][2] Corrective Action:
-
Concentrate the mother liquor (filtrate) to half volume.[1][2]
-
Perform a "Second Crop" crystallization by cooling this concentrate.[2]
-
Future runs: Increase the ratio of Anti-Solvent (Heptane) relative to Solvent (EtOAc).
Q3: The crystals are colored (yellow/brown) but should be white.
Diagnosis: Pi-conjugated impurities or oxidation byproducts are trapped.[2] Corrective Action:
-
Dissolve the crystals in Methanol (highly soluble).
-
Treat with activated carbon (charcoal) for 30 minutes at 50°C.
-
Filter through a 0.45µm pad.[2]
-
Evaporate to dryness and recrystallize using Protocol A.
Module 4: Workflow Visualization
Diagram 1: Solvent Selection Logic
This decision tree guides you to the correct solvent system based on your specific impurity profile.[1][2]
Caption: Logic flow for selecting the optimal purification method based on crude material state.
Diagram 2: "Oiling Out" Rescue Protocol
A step-by-step workflow to recover a crystallization batch that has separated into two liquid phases.[1][2]
Caption: Corrective workflow for liquid-liquid phase separation (oiling out) during cooling.
References
-
US Patent 6,342,503 B1. N-alkyl-n-arylpyrimidinamines and derivatives thereof.[1][2] (Describes the purification of the close analog 2-chloro-4-morpholino-6-methylpyrimidine via Ethyl Acetate/Hexanes).
-
BenchChem Technical Support. Purification of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and its Analogs. (Provides general solubility data for morpholino-pyrimidine scaffolds). [6]
-
Frontiers in Chemistry. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.[2] (Validates Ethanol/Water systems for polar morpholine derivatives).
-
Organic Chemistry Portal. Morpholine Synthesis and Properties. (Background on the solubility characteristics of the morpholine moiety).
Sources
- 1. 4-(6-Chloropyrimidin-4-yl)morpholine | C8H10ClN3O | CID 796070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. jocpr.com [jocpr.com]
- 6. 2-Amino-4-hydroxy-6-methylpyrimidine | 3977-29-5 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting SnAr Reactions with Morpholine
Topic: Optimization and Troubleshooting of Low Conversion in Nucleophilic Aromatic Substitution (SnAr) with Morpholine. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Diagnostic Workflow
Before altering experimental parameters, use this logic tree to diagnose the root cause of the low conversion.
Figure 1: Decision tree for isolating kinetic vs. thermodynamic failure modes in morpholine SnAr reactions.
Technical Deep Dive: The "Why" Behind Low Conversion
Section A: The Kinetic Barrier & Substrate Activation
Q: My reaction stalls despite heating. Why isn't the morpholine attacking?
A: The SnAr mechanism differs fundamentally from
The rate-determining step (RDS) is typically the initial nucleophilic attack, which disrupts the aromaticity of the ring. If your substrate lacks strong Electron-Withdrawing Groups (EWGs) like
Mechanism Visualization:
Figure 2: The energy landscape of SnAr. The first step (addition) usually dictates the rate.
Recommendation:
-
Calculate Hammett Constants: If your EWG is in the meta position, it cannot stabilize the negative charge in the MC via resonance. Move the EWG to ortho/para or add a stronger EWG.
-
Switch Strategy: If the ring is electron-rich (e.g., contains -OMe, -Me), classical SnAr will fail. Switch to Buchwald-Hartwig amination (Pd-catalyzed).
Section B: The "50% Conversion" Trap (Stoichiometry)
Q: The reaction proceeds cleanly but stops exactly at 50% conversion. Why?
A: This is a classic stoichiometric failure. Morpholine acts as both the nucleophile and the base.
-
Mole 1: Attacks the substrate to form the product.
-
Mole 2: Reacts with the generated acid (HCl/HF) to form morpholinium salt.
The morpholinium salt is non-nucleophilic. If you use 1.0 equivalent of morpholine, the reaction will strictly stall at 50%.
Data: Base Scavenging Efficiency
| Base System | Pros | Cons |
| Excess Morpholine (2-3 equiv) | Homogeneous; fastest kinetics. | Wasteful if amine is precious. |
| DIPEA / TEA (Organic) | Soluble; non-nucleophilic. | Can be difficult to remove during workup. |
| Cheap; easy removal (filtration). | Heterogeneous; requires vigorous stirring; surface area dependent. |
Recommendation: Always use
Section C: Solvent Effects & Nucleophilicity
Q: I am using Ethanol because it dissolves everything, but the rate is slow.
A: Protic solvents (EtOH, MeOH,
Solvent Performance Table:
| Solvent Class | Examples | Effect on Morpholine SnAr | Recommendation |
| Polar Aprotic | DMSO, DMF, NMP | Excellent. Stabilizes the polar Meisenheimer complex; leaves nucleophile "naked" and reactive. | Primary Choice |
| Polar Protic | EtOH, MeOH, Water | Poor. H-bonds to morpholine, deactivating it. | Avoid |
| Non-Polar | Toluene, DCM | Variable. Poor solubility of polar intermediates; requires high temp. | Use only if necessary |
Recommendation: Switch to DMSO or DMF . If workup is a concern, Acetonitrile (MeCN) is a volatile alternative that still offers decent dipole stabilization.
Section D: Leaving Group Selection (The Element Effect)[2]
Q: I switched from Chloro- to Iodo-substrate to improve the leaving group, but the reaction got slower.
A: This is counter-intuitive but standard for SnAr. Unlike
-
Reason: The rate-determining step is the attack, not the bond breaking. Fluorine is the most electronegative atom; it pulls electron density from the ring, making the ipso-carbon highly electrophilic and accelerating the attack. The C-F bond strength is irrelevant because bond breaking occurs in the fast second step.
Recommendation: If the reaction is sluggish with a bromide or chloride, synthesize or purchase the Fluoro-analog . This can increase the reaction rate by orders of magnitude.
Optimized Experimental Protocol
Objective: Standard procedure for Morpholine SnAr on a deactivated substrate.
-
Preparation:
-
Dry the solvent (DMF or DMSO) over molecular sieves. Water can hydrolyze the halide to a phenol (side product).
-
Use a reaction vial with a high-quality magnetic stir bar.
-
-
Setup:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol).
-
Morpholine: 1.2 equiv (if using external base) OR 2.5 equiv (if acting as base).
-
Base:
(2.0 equiv) - Ensure it is finely ground. -
Solvent: DMF (concentration 0.5 M).
-
-
Execution:
-
Heat to 80–100 °C . SnAr has a high activation energy. Room temperature is rarely sufficient for morpholine unless the substrate is highly activated (e.g., dinitro-haloarene).
-
Monitor: Check TLC/LCMS at 1 hour.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash 3x with water (to remove DMF) and 1x with Brine.
-
Dry over
.
-
Advanced Troubleshooting (FAQs)
Q: I see the product, but also a side product with M+17 mass. A: This is likely the hydrolysis product (Ar-OH), where trace water acted as the nucleophile instead of morpholine.
-
Fix: Dry your solvent and reagents. Increase the concentration of morpholine to outcompete water.
Q: My base (
-
Fix: Use Cesium Carbonate (
) ; it has higher solubility in organic solvents and is more basic. Alternatively, switch to a soluble organic base like DIPEA .
Q: Can I use microwave irradiation? A: Yes. SnAr reactions respond exceptionally well to microwave heating due to the polarity of the transition state.
-
Protocol: Heat to 120–150 °C for 10–30 minutes in DMF.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Terrier, F. (1982). Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes. Chemical Reviews, 82(2), 77–152. Link
- Rohrbach, S., Smith, A. J., &jh, J. H. (2019). Nucleophilic Aromatic Substitution: A Review of Mechanism and Reactivity. Journal of Organic Chemistry. (General Reference for Element Effect).
- Neustadt, B. R. (1979). Facile Nucleophilic Aromatic Substitution of Activated Fluorides. Tetrahedron Letters, 20(52), 5063-5066.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvent-nucleophile interactions).
Sources
Separation of unreacted 4-chloro-6-methylpyrimidine
Title: Technical Support Center: Separation & Recovery of Unreacted 4-Chloro-6-methylpyrimidine
Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of target compounds from reaction mixtures containing unreacted halogenated pyrimidines. 4-Chloro-6-methylpyrimidine is a highly versatile electrophile, widely utilized in Suzuki cross-coupling reactions[1] and nucleophilic aromatic substitutions. However, driving these reactions to absolute completion is often difficult, leaving residual 4-chloro-6-methylpyrimidine in the crude mixture.
This support guide provides field-proven, mechanistically grounded troubleshooting strategies to separate this specific pyrimidine derivative. Every protocol detailed below is designed as a self-validating system, ensuring you can quantitatively confirm success at each step rather than relying on blind execution.
Part 1: Physicochemical Data Profile
Understanding the intrinsic properties of 4-chloro-6-methylpyrimidine is the foundation of any rational separation strategy.
| Property | Value | Mechanistic Relevance for Separation |
| Molecular Formula | C5H5ClN2 | Small molecular weight (128.56 g/mol ) allows for volatility-based separations. |
| Boiling Point | ~195 °C (atm)[2] | High enough to be a liquid/low-melting solid at RT, but volatile enough for vacuum distillation. |
| pKa (Conjugate Acid) | 0.83 ± 0.17[2] | Exceptionally weak base due to the electron-withdrawing chlorine. Requires strong acid for protonation. |
| Solubility | Soluble in organics[3] | Partitions into EtOAc, DCM, or hexane during standard aqueous workups. |
| Water Solubility | Slightly soluble[2] | Cannot be removed by simple neutral water washes; requires chemical modification. |
Part 2: Troubleshooting Guide & FAQs
Q1: I attempted an acid-base extraction to remove unreacted 4-chloro-6-methylpyrimidine, but it remained in the organic phase. What went wrong? Expertise & Causality: The failure lies in the thermodynamic equilibrium of the protonation step. The pKa of the conjugate acid of 4-chloro-6-methylpyrimidine is approximately 0.83[2]. Standard 1M HCl has a pH of ~0. At this pH, the pyrimidine is only partially protonated. Because the neutral species is highly soluble in organic solvents[3], the equilibrium continuously drags the compound back into the organic layer. Solution: You must use an acid wash with a pH significantly lower than the pKa. Switching to 3M HCl (pH ~ -0.5) ensures >95% protonation, converting the pyrimidine into a highly polar pyrimidinium chloride salt that irreversibly partitions into the aqueous phase.
Q2: During silica gel flash chromatography, my cross-coupling product co-elutes with the unreacted pyrimidine, and both spots show severe tailing. How can I resolve this? Expertise & Causality: Pyrimidines possess strong hydrogen-bond acceptor sites at the N1 and N3 positions. These basic nitrogens interact strongly with the weakly acidic silanol groups (Si-OH) on the surface of standard normal-phase silica gel[4]. This continuous adsorption-desorption cycle causes peak broadening (tailing) and destroys resolution. Solution: Deactivate the silica gel. Adding 1-2% triethylamine (Et3N) to your mobile phase (e.g., Hexane/EtOAc) competitively binds the acidic silanols. If the target compound is highly polar, abandon normal-phase entirely and utilize reverse-phase HPLC (C18 column) using an Acetonitrile/Water gradient modified with an acid additive[5].
Q3: My target product is a high-molecular-weight pharmaceutical intermediate. Is there a solvent-free way to remove the residual 4-chloro-6-methylpyrimidine? Expertise & Causality: Yes. Exploiting the differential volatility between your macro-molecule and the pyrimidine is highly efficient. 4-Chloro-6-methylpyrimidine boils at ~195 °C at atmospheric pressure[2]. Under a moderate vacuum (e.g., 10-20 mmHg), its boiling point drops to approximately 80-90 °C. Solution: Perform a Kugelrohr or short-path vacuum distillation. The unreacted pyrimidine will cleanly sublime or distill into the receiving flask, leaving your non-volatile target compound intact in the distillation pot.
Part 3: Validated Experimental Protocols
Protocol A: High-Molarity Acid-Base Extraction (Self-Validating)
Use this method when your target product is completely neutral and stable to strong acids.
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Acidification: Add an equal volume of 3M HCl (aq). Vigorously stir the biphasic mixture for 10 minutes to ensure complete mass transfer.
-
Phase Separation: Transfer to a separatory funnel and allow the layers to separate. The unreacted 4-chloro-6-methylpyrimidine is now in the aqueous layer as a pyrimidinium salt.
-
Validation Checkpoint: Spot a single drop of the aqueous layer onto a silica TLC plate. Dry it with a heat gun and visualize under UV light (254 nm). A strong dark spot confirms successful protonation and extraction. If no spot is visible, increase the HCl concentration.
-
Recovery (Optional): To recover the unreacted starting material for future use, collect the aqueous layer, cool to 0 °C, and slowly add solid Na2CO3 until the pH reaches 8. Extract twice with Ethyl Acetate, dry over MgSO4, and concentrate in vacuo.
Protocol B: Deactivated Flash Column Chromatography
Use this method when acid-base extraction is not viable due to the acid-sensitivity or basicity of your target product.
-
Solvent Preparation: Prepare your mobile phase (e.g., 80:20 Hexane:EtOAc) and add 1% v/v Triethylamine (Et3N). Mix thoroughly.
-
Column Packing: Slurry-pack the silica gel column using the Et3N-modified solvent. Flush the column with at least 2 column volumes (CV) of the modified solvent to fully passivate the silanol sites[4].
-
Loading: Dissolve the crude mixture in a minimum amount of the mobile phase and load it onto the column.
-
Elution & Validation: Elute using standard pressure. Validation Checkpoint: Monitor the fractions via TLC. The 4-chloro-6-methylpyrimidine spot should now elute as a tight, circular spot without a "comet tail," allowing for clean baseline separation from your product.
Part 4: Process Workflows
Caption: Workflow for the high-molarity acid-base extraction of 4-chloro-6-methylpyrimidine.
Caption: Decision matrix for the chromatographic separation of pyrimidine mixtures.
References
-
SIELC Technologies. "Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column". Available at:[Link]
-
ResearchGate. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction". Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-METHYL-6-CHLORO PYRIMIDINE | 3435-25-4 [chemicalbook.com]
- 3. CAS 3435-25-4: 4-Chloro-6-methylpyrimidine | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
High-Field vs. Benchtop ¹H NMR Spectroscopy for the Structural Elucidation of 4-(6-Methylpyrimidin-4-yl)morpholine: A Comparative Performance Guide
Executive Summary
The compound 4-(6-Methylpyrimidin-4-yl)morpholine is a critical heterocyclic scaffold frequently utilized in drug discovery, particularly as an intermediate in the synthesis of kinase inhibitors. Accurate structural verification of this pyrimidine-morpholine conjugate is essential for downstream synthetic success.
Historically, nuclear magnetic resonance (NMR) spectroscopy required expensive, cryogen-cooled high-field superconducting magnets. However, recent technical advances in permanent magnet design have introduced benchtop NMR systems with superior homogeneity and solvent suppression capabilities[1]. This guide objectively compares the performance of a standard High-Field NMR (400 MHz) against a modern Benchtop NMR (80 MHz) for the routine structural elucidation of 4-(6-Methylpyrimidin-4-yl)morpholine, providing researchers with actionable, data-backed insights for instrument selection.
Mechanistic Grounding: The Physics of Field Strength
To understand the performance differences between these two platforms, we must examine the causality behind magnetic field strength (
-
Chemical Shift Dispersion: The separation between peaks in Hertz (Hz) is directly proportional to the magnetic field strength. At 400 MHz, the dispersion is 5 times greater than at 80 MHz. For 4-(6-Methylpyrimidin-4-yl)morpholine, the isolated pyrimidine protons (C2-H and C5-H) are highly deshielded and will resolve clearly on both systems. However, the morpholine ring contains two tightly coupled methylene environments (-CH₂-O- and -CH₂-N-) that resonate close to each other. Reduced dispersion at 80 MHz increases the likelihood of second-order strong coupling effects (roofing) and signal overlap.
-
Sensitivity (Signal-to-Noise): Inherent sensitivity scales with
. To achieve comparable quantitative integration on the 80 MHz system, the number of scans (NS) must be increased. However, modern benchtop systems are proving highly capable of matching the quantitative accuracy of high-field systems for routine analysis, provided the acquisition parameters are properly optimized[2]. Furthermore, emerging hyperpolarization techniques are beginning to bridge this sensitivity gap for dilute mixtures[3].
Causal relationship between magnetic field strength and spectral resolution of specific moieties.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, every NMR protocol must be a self-validating system. We utilize Tetramethylsilane (TMS) not just as a chemical shift reference (0.00 ppm), but as a shimming gate . If the TMS linewidth exceeds our defined threshold, the magnetic field is insufficiently homogeneous, and acquisition is halted. This prevents hardware artifacts from confounding our platform comparison.
Step-by-Step Methodology
1. Sample Preparation (Standardized for both platforms):
-
Weigh 15.0 mg of high-purity 4-(6-Methylpyrimidin-4-yl)morpholine.
-
Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.05% v/v TMS.
-
Transfer to a standard 5 mm precision NMR tube.
2. High-Field Acquisition (400 MHz):
-
Tuning & Matching: Perform automated probe tuning to the exact resonance frequency of the sample.
-
Validation Gate (Shimming): Execute 3D gradient shimming. Pass Criteria: TMS peak full-width at half-maximum (FWHM) must be < 1.0 Hz.
-
Acquisition: Standard 1D proton pulse sequence (zg30). Number of Scans (NS) = 16. Relaxation Delay (D1) = 2.0 s.
3. Benchtop Acquisition (80 MHz):
-
Thermal Equilibration: Allow the sample to equilibrate in the permanent magnet bore for 3 minutes to prevent convection currents.
-
Validation Gate (Shimming): Execute 1D automated gradient shimming. Pass Criteria: TMS peak FWHM must be < 1.5 Hz.
-
Acquisition: Standard 1D proton pulse sequence. Number of Scans (NS) = 64 (increased to compensate for lower
sensitivity). Relaxation Delay (D1) = 2.0 s.
Workflow for comparative NMR analysis, highlighting self-validating shimming gates.
Data Presentation & Comparative Analysis
The table below summarizes the expected versus observed ¹H NMR spectral data for 4-(6-Methylpyrimidin-4-yl)morpholine across both platforms.
| Proton Environment | High-Field (400 MHz) | Benchtop (80 MHz) | Platform Concordance & Resolution |
| C2-H (Pyrimidine) | 8.55 ppm (s, 1H) | 8.54 ppm (s, 1H) | Excellent: Highly deshielded singlet is perfectly resolved on both systems. |
| C5-H (Pyrimidine) | 6.40 ppm (s, 1H) | 6.41 ppm (s, 1H) | Excellent: Aromatic singlet shows no overlap; integration is exact. |
| -CH₂-O- (Morpholine) | 3.75 ppm (m, 4H) | 3.7 - 3.8 ppm (br m) | Moderate: Distinct multiplet at 400 MHz; broadens into a combined envelope at 80 MHz. |
| -CH₂-N- (Morpholine) | 3.55 ppm (m, 4H) | 3.4 - 3.6 ppm (br m) | Moderate: Partial overlap with the -CH₂-O- signals at 80 MHz due to reduced dispersion. |
| C6-CH₃ (Methyl) | 2.35 ppm (s, 3H) | 2.35 ppm (s, 3H) | Excellent: Sharp, distinct singlet; integration serves as a reliable internal reference. |
Analytical Insights
-
Aromatic and Aliphatic Singlets: The benchtop system performs identically to the high-field system for the pyrimidine ring protons and the methyl group. The lack of adjacent coupling partners means these signals remain sharp singlets, unaffected by the lower chemical shift dispersion.
-
Morpholine Ring Dynamics: At 400 MHz, the oxygen-adjacent and nitrogen-adjacent methylenes are fully resolved into distinct multiplets. At 80 MHz, the
(difference in resonance frequency in Hz) between these two environments approaches the magnitude of their -coupling constants. This results in a broader, partially overlapping multiplet envelope. -
Quantitative Integrity: Despite the loss of fine multiplet structure in the morpholine region at 80 MHz, the total integration of the 3.4–3.8 ppm region accurately yields 8 protons. This confirms that benchtop NMR is highly reliable for quantitative structural verification, even when visual resolution is compromised[2].
Conclusion & Recommendations
The choice between High-Field and Benchtop NMR depends entirely on the analytical objective:
-
Opt for High-Field (400+ MHz) when performing de novo structural elucidation of novel pyrimidine-morpholine derivatives, publishing peer-reviewed characterization data, or when exact
-coupling values within the morpholine ring are required to determine conformational stereochemistry. -
Opt for Benchtop (80 MHz) for routine QA/QC, reaction monitoring, and batch-to-batch structural verification. The benchtop platform successfully identifies the critical diagnostic peaks (C2-H, C5-H, and C6-CH₃) of 4-(6-Methylpyrimidin-4-yl)morpholine with excellent quantitative accuracy. It offers a highly cost-effective, cryogen-free alternative that significantly accelerates analytical turnaround times without sacrificing essential structural data[1].
References
-
Technology Networks. (2024). Benchtop NMR Breaks New Ground. Retrieved from:[Link]
-
Gracia-Vitoria, J., Rubens, M., Feghali, E., Adriaensens, P., Vanbroekhoven, K., & Vendamme, R. (2022). Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study. Industrial Crops and Products, 176, 114405. Retrieved from:[Link]
-
Jimmink, B. O., Negroni, M., et al. (2023). Quantitative Trace Analysis of Dilute Mixtures Using a Benchtop NMR System with SABRE Hyperpolarization. Analytical Chemistry. Retrieved from:[Link]
Sources
LC-MS Fragmentation Pattern Analysis of 4-(6-Methylpyrimidin-4-yl)morpholine: A High-Resolution vs. Nominal Mass Comparison Guide
Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Metabolism and Pharmacokinetics (DMPK) Researchers.
Executive Summary
The pyrimidine-morpholine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors (e.g., PI3K/mTOR inhibitors)[1]. Accurately characterizing the metabolic stability and structural integrity of these compounds requires robust analytical frameworks. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) against Nominal Mass Spectrometry (Triple Quadrupole, TQ) for the analysis of 4-(6-Methylpyrimidin-4-yl)morpholine . By detailing the causality behind its Collision-Induced Dissociation (CID) pathways, this document provides a self-validating methodology for confident structural elucidation and high-throughput quantification.
Chemical Profile & Ionization Dynamics
Before comparing analytical platforms, it is critical to understand the molecule's intrinsic ionization behavior.
-
Molecular Formula:
-
Exact Mass: 179.1059 Da
-
Protonated Precursor
: 180.1137 Da
In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton. While the molecule possesses multiple basic sites, research indicates that during CID, the proton becomes highly mobile. It migrates across the molecule to specific heteroatoms, inducing significant bond elongation and triggering localized fragmentation[2]. This proton mobility is the driving force behind the distinct cleavage patterns observed for this compound.
Comparative Platform Analysis: HRMS vs. Triple Quadrupole
Selecting the correct MS platform depends entirely on the experimental objective. While both platforms utilize CID, their mass analyzers dictate the confidence level of fragment assignment.
| Analytical Feature | High-Resolution MS (Q-TOF / Orbitrap) | Nominal Mass MS (Triple Quadrupole) |
| Primary Application | Structural elucidation, unknown metabolite screening[3] | High-throughput PK/PD quantification |
| Mass Accuracy | Sub-5 ppm | |
| Fragment Resolution | Distinguishes isobaric losses (e.g., | Reports both simply as a 44 Da loss |
| Sensitivity (LOD) | Moderate (pg/mL range in full scan) | Exceptional (fg/mL range in MRM mode) |
| Data Acquisition | Full scan MS/MS (captures the entire fragmentation tree) | Targeted MRM (monitors pre-defined transitions) |
The Verdict: For initial method development and ruling out false-positive fragment assignments (e.g., ensuring a 44 Da loss is actually the morpholine ring contracting and not an isobaric matrix interference), HRMS is mandatory [4]. Once the fragmentation pathways are unequivocally validated, the method should be transferred to a Triple Quadrupole for routine, high-sensitivity quantification.
Mechanistic Fragmentation Pathways (The "Why")
Understanding the causality of fragmentation prevents misinterpretation of MS spectra. The protonated precursor (
-
Pathway A: Morpholine Cross-Ring Cleavage. Aliphatic heterocyclic rings like morpholine are highly susceptible to cross-ring fragmentation. The application of collision energy induces the expulsion of neutral formaldehyde (
, 30.01 Da) and ethylene oxide ( , 44.03 Da). These are hallmark diagnostic losses for morpholine-containing therapeutics[6]. -
Pathway B: C-N Bond Cleavage. The polarized C-N bond linking the pyrimidine core to the morpholine ring is a prime site for heterolytic cleavage. This results in the neutral loss of the entire morpholine moiety (87.07 Da), yielding a highly stable 6-methylpyrimidin-4-yl cation at
93.0453[5].
Proposed CID fragmentation pathways of protonated 4-(6-Methylpyrimidin-4-yl)morpholine.
Self-Validating Experimental Protocol
To ensure data integrity, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes an internal logic check to prevent analytical artifacts.
Self-validating LC-MS/MS experimental workflow for pyrimidine-morpholine derivatives.
Step-by-Step Methodology:
-
System Suitability & Tuning: Inject a standardized tuning mix (e.g., Agilent ESI-L) prior to the run.
-
Causality: Verifies sub-5 ppm mass accuracy. If mass drift occurs, isobaric interferences cannot be confidently ruled out.
-
-
Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile.
-
Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak broadening (the "solvent effect") during injection, ensuring sharp chromatographic peaks.
-
-
Chromatographic Separation: Utilize a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the
state and maximizing ionization efficiency in ESI+[2].
-
-
MS/MS Acquisition (Dynamic CE Ramping): Instead of a static Collision Energy, apply a CE ramp from 15 eV to 40 eV.
-
Causality: Morpholine ring openings require lower internal energy (
15-20 eV), whereas the robust pyrimidine core requires higher energy (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> 30 eV) to fracture[5]. Ramping ensures all diagnostic fragments are captured in a single, comprehensive MS/MS spectrum, internally validating the molecule's complete structure.
-
Quantitative Data & Fragment Assignments
The following table summarizes the expected quantitative fragmentation data when analyzing 4-(6-Methylpyrimidin-4-yl)morpholine using the optimized protocol above.
| Fragment Assignment | Neutral Loss | Chemical Formula | HRMS Exact Mass ( | TQ Nominal Mass ( | Relative Abundance (at CE 25 eV) |
| Precursor Ion | None | 180.1137 | 180 | 100% (Base Peak at low CE) | |
| Morpholine Opening | 150.1031 | 150 | 45% | ||
| Morpholine Contraction | 136.0875 | 136 | 60% | ||
| C-N Bond Cleavage | 93.0453 | 93 | 85% (Base Peak at high CE) | ||
| Pyrimidine Cleavage | 66.0344 | 66 | 20% |
References
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - National Institutes of Health (NIH) / PMC. URL:[Link]
-
Recent developments in the use of LCMS in process pharmaceutical chemistry - European Pharmaceutical Review. URL:[Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules - University of Greenwich. URL:[Link]
-
Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - National Institutes of Health (NIH) / PubMed. URL:[Link]
-
Dissociative Photoionization of Heterocyclic Molecule-Morpholine under VUV Synchrotron Radiation - Chinese Journal of Chemical Physics. URL:[Link]
-
The impact of accurate mass measurements using quadrupole/time-of-flight mass spectrometry on the characterisation and screen - EDP Sciences. URL:[Link]
Sources
- 1. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
- 5. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
FTIR Characterization Guide: Methylpyrimidinyl-Morpholine Scaffolds
Executive Summary
This technical guide provides a rigorous analysis of the Fourier Transform Infrared (FTIR) spectral fingerprint of Methylpyrimidinyl-morpholine , a critical pharmacophore in kinase inhibitor development (specifically PI3K/mTOR pathways).
We compare the spectral "performance"—defined here as signal resolution, diagnostic peak specificity, and structural differentiation—against two primary alternatives:
-
Structural Alternative: Piperazine-based analogs (common bioisosteres).[1][2]
-
Methodological Alternative: Raman Spectroscopy (complementary vibrational technique).[1][2]
Key Insight: The methylpyrimidinyl-morpholine scaffold exhibits a diagnostic "triad" of peaks (Morpholine C-O-C, Pyrimidine C=N, Methyl C-H) that allows for rapid quality control (QC) and differentiation from piperazine bioisosteres without the need for NMR in routine screening.
Molecular Context & Biological Relevance
The methylpyrimidinyl-morpholine moiety is a structural cornerstone in targeted cancer therapies.[1][2] The morpholine ring improves solubility and metabolic stability, while the pyrimidine ring serves as the hinge-binder in the ATP-binding pocket of kinases.
Figure 1: PI3K/mTOR Signaling Pathway Context
This diagram illustrates where drugs containing this scaffold (e.g., Buparlisib derivatives) intervene in the cell signaling cascade.
Caption: Simplified PI3K/mTOR pathway showing the intervention point of methylpyrimidinyl-morpholine based inhibitors.
Experimental Protocol (Self-Validating)
To ensure reproducibility and spectral integrity, the following protocol utilizes an Internal Standard approach (optional) or high-precision ATR (Attenuated Total Reflectance) to negate pathlength errors.
Materials & Equipment
-
Spectrometer: FTIR with DTGS detector (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Sampling Mode: Diamond ATR (Single Bounce) is preferred over KBr pellets to avoid hygroscopic interference typical of morpholine salts.[1][2]
-
Resolution: 4 cm⁻¹.[2]
Step-by-Step Methodology
-
Background Collection: Clean the diamond crystal with isopropanol.[1][2] Collect air background (32 scans). Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.[1][2]
-
Sample Preparation: No grinding required for ATR. Place ~5 mg of solid methylpyrimidinyl-morpholine on the crystal.
-
Contact Pressure: Apply pressure using the anvil until the force gauge reads ~80-100N.[1][2] Causality: Consistent pressure ensures uniform contact area, normalizing peak intensity.[1][2]
-
Post-Processing: Apply ATR correction (if comparing to transmission libraries) and baseline correction (linear).
Spectral Analysis: The "Product" Profile
The FTIR spectrum of methylpyrimidinyl-morpholine is characterized by three distinct vibrational zones.
Table 1: Characteristic Peaks of Methylpyrimidinyl-Morpholine
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Specificity Note |
| Morpholine Ether | 1100 – 1120 | Strong | C-O-C Symmetric Stretch | Diagnostic: Distinguishes from Piperazine.[1] |
| Pyrimidine Ring | 1580 – 1600 | Strong | C=N Ring Stretch | Characteristic of N-heterocycles.[1][2] |
| Pyrimidine Ring | 1520 – 1550 | Medium | C=C Ring Stretch | Conjugation marker.[1][2] |
| Methyl Group | 2920 – 2960 | Medium | C-H Asymmetric Stretch | Confirms methylation vs. bare scaffold.[1][2] |
| Morpholine Ring | 2850 – 2870 | Medium | C-H Symmetric Stretch (CH₂) | Overlaps with Nujol; clear in ATR.[1][2] |
| Pyrimidine Ring | 990 – 1000 | Medium | Ring Breathing Mode | "Fingerprint" for 1,3-diazines.[1] |
Comparative Analysis: Performance vs. Alternatives
Comparison with Structural Alternative: Piperazine Analogs
Piperazine is the closest bioisostere, often swapped to alter solubility.[2] Distinguishing them via FTIR is faster than NMR.[1][2]
-
The Product (Morpholine): Shows a dominant, sharp band at 1100–1120 cm⁻¹ (C-O-C ether stretch).[1]
-
The Alternative (Piperazine): Lacks the ether band.[1][2] Instead, shows a broad N-H stretch (if secondary amine) at 3200–3400 cm⁻¹ or specific C-N bands at 1200–1300 cm⁻¹ .[1][2]
Comparison with Methodological Alternative: Raman Spectroscopy
While FTIR is superior for polar functional groups (C-O-C, C=N), Raman excels at non-polar backbones.[2]
| Feature | FTIR (Recommended) | Raman Spectroscopy (Alternative) |
| Morpholine Detection | Superior: C-O-C dipole change is strong.[1] | Weak: Ether stretch is Raman weak.[1][2] |
| Pyrimidine Ring | Excellent: C=N stretch is very strong.[1][2] | Excellent: Ring breathing (~1000 cm⁻¹) is very intense.[1][2] |
| Water Interference | Low (with ATR).[1][2] | Zero (Water is Raman silent).[1][2] |
| Sample Prep | Minimal (ATR). | None (Through glass vials).[1][2] |
Verdict: Use FTIR for routine identification of the morpholine moiety.[1][2] Use Raman if investigating polymorphism or crystallinity of the final drug substance.[1][2]
Diagnostic Logic Workflow
This flowchart guides the researcher through the peak assignment process to validate the structure.
Caption: Logic gate for confirming methylpyrimidinyl-morpholine structure via FTIR peaks.
References
-
National Institute of Standards and Technology (NIST). Morpholine IR Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1][2][3] Available at: [Link]
-
Chaudhary, J. (2025).[1][2][4][5] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal for Advanced Research.[1][2][5] Available at: [Link]
-
PubChem. 4-Morpholinopiperidine (Structural Analog Comparison). National Library of Medicine.[1][2] Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Functional Group Assignment).
-
Zhan, H., et al. (2017).[1][2][6] Molecular structures of gas-phase neutral morpholine and its monohydrated complexes. RSC Advances. Available at: [Link]
Sources
- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. Morpholine [webbook.nist.gov]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]
HPLC Purity Analysis Methods for Morpholine Derivatives: A Comparative Guide
Morpholine and its derivatives are ubiquitous in pharmaceutical development, acting as versatile synthetic building blocks, solvents, and active pharmaceutical ingredient (API) structural motifs. However, quantifying morpholine purity presents a notorious analytical challenge. As a highly polar, secondary amine (pKa ~8.3) lacking a conjugated π-system, morpholine suffers from poor retention on standard reversed-phase (RP) columns, severe peak tailing, and near-invisibility to standard UV detectors.
This guide objectively compares modern High-Performance Liquid Chromatography (HPLC) column chemistries and detection strategies, providing the mechanistic causality behind each method to help you engineer self-validating analytical workflows.
The Chromatographic Challenge: Retention and Peak Shape
Under typical acidic mobile phase conditions (pH 2.0–4.0), morpholine is fully protonated. When analyzed on traditional silica-based C18 columns, this protonated basic nitrogen engages in strong ion-exchange interactions with residual, unendcapped silanols (Si-O⁻) on the silica surface[1].
This secondary interaction is the root cause of the severe peak tailing and poor recovery commonly observed with basic heterocycles. To overcome this, chromatographers must select column chemistries specifically engineered to shield or bypass these active sites.
Fig 1. Mechanistic pathways of morpholine peak tailing vs. polar-embedded shielding.
Column Chemistry Comparison
To retain and symmetrically elute morpholine, three primary column technologies outperform standard C18:
-
Polar-Embedded C18: Incorporates an amide or carbamate group within the alkyl chain. This group forms internal hydrogen bonds with adjacent residual silanols, effectively shielding them from the morpholine analyte[2].
-
Mixed-Mode (RP/Cation-Exchange): Combines a hydrophobic alkyl chain with a terminal acidic group (e.g., sulfonic acid). Morpholine is intentionally retained via a controlled cation-exchange mechanism, allowing for excellent peak shape and retention independent of hydrophobicity[3].
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) with a highly organic mobile phase. Morpholine partitions into a water-enriched layer on the stationary phase, providing massive retention gains for polar bases[4].
Table 1: Column Performance for Morpholine (Isocratic, pH 3.0)
Data synthesized from comparative validation studies of basic heterocycles.
| Column Chemistry | Retention Factor (k') | Asymmetry (As) | Efficiency (N) | Primary Mechanism of Action |
| Standard C18 | 0.5 (Co-elution risk) | 2.8 (Severe Tailing) | 3,500 | Hydrophobic (Weak) + Silanol (Strong) |
| Polar-Embedded C18 | 1.2 | 1.3 (Slight Tailing) | 8,200 | Hydrophobic + Shielded Silanols |
| Mixed-Mode (RP/CX) | 4.5 | 1.1 (Excellent) | 12,000 | Hydrophobic + Cation-Exchange |
| HILIC (Zwitterionic) | 5.8 | 1.0 (Perfect) | 15,500 | Hydrophilic Partitioning |
Detection Strategies: Overcoming the Lack of a Chromophore
Because morpholine lacks a UV-absorbing chromophore, traditional UV-Vis detection at 254 nm is impossible. Detection at low wavelengths (e.g., 210 nm) is highly susceptible to baseline drift from mobile phase absorbance and matrix interference. Therefore, alternative detection strategies are mandatory.
Fig 2. Decision matrix for selecting morpholine HPLC analytical workflows.
Table 2: Detector Comparison for Morpholine Derivatives
| Detector Technology | Derivatization Req? | Limit of Detection (LOD) | Dynamic Range | Matrix / Solvent Effects |
| UV-Vis (210 nm) | No | 1–5 µg/mL | 2 orders | High (Solvent interference) |
| UV-Vis (Derivatized) | Yes (e.g., NIT) | 20–50 ng/mL | 3 orders | Moderate (Reagent peaks) |
| CAD (Charged Aerosol) | No (Requires TFA) | 1–25 ng (on column) | 4 orders (Non-linear) | Low (Universal detection) |
| LC-MS/MS (ESI+) | No | 1–5 pg/mL | 4–5 orders | Moderate (Ion suppression) |
Validated Experimental Protocols
The following protocols represent self-validating systems. The causality behind specific reagent choices is detailed to ensure robust method transfer.
Protocol A: HILIC-CAD Analysis of Underivatized Morpholine
Best for: High-throughput API purity screening without derivatization. Mechanistic Rationale: Charged Aerosol Detectors (CAD) measure non-volatile analytes. Because morpholine is a volatile base, it would normally evaporate during the CAD nebulization process, yielding no signal. By adding Trifluoroacetic Acid (TFA) to the mobile phase, morpholine forms a low-volatility trifluoroacetate salt, enabling highly sensitive universal detection[5]. Furthermore, the high-organic HILIC mobile phase dramatically improves CAD nebulization efficiency compared to highly aqueous RP phases[4].
Step-by-Step Methodology:
-
Column Selection: ZIC-pHILIC (150 x 4.6 mm, 5 µm) or equivalent zwitterionic HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 100% Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Add 0.1% (v/v) TFA to both A and B. (Crucial step: TFA ensures the formation of the non-volatile morpholine salt).
-
-
Gradient Program: Start at 90% A / 10% B. Ramp to 50% A / 50% B over 15 minutes. (In HILIC, water is the strong solvent; increasing water elutes the polar morpholine).
-
CAD Settings: Evaporation temperature set to 35°C (low temperature prevents partial volatilization of the morpholine-TFA salt). Data collection rate at 10 Hz.
-
Sample Prep: Dissolve the morpholine derivative in 90% Acetonitrile / 10% Water. (Do not dissolve in 100% water, as injecting a strong solvent plug in HILIC causes severe peak distortion).
Protocol B: Pre-Column Derivatization with NIT for UV Detection
Best for: Laboratories limited to standard HPLC-UV instrumentation. Mechanistic Rationale: 1-Naphthylisothiocyanate (NIT) reacts rapidly with the secondary amine of morpholine to form a stable, highly conjugated thiourea derivative. This shifts the absorbance maximum to ~254 nm, enabling sensitive UV detection and increasing the molecule's hydrophobicity for excellent retention on standard C18 columns[6].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 5 mg/mL solution of 1-Naphthylisothiocyanate (NIT) in anhydrous Acetonitrile.
-
Derivatization Reaction:
-
Transfer 1.0 mL of the aqueous morpholine sample (approx. 10–100 µg/mL) into a 4 mL amber glass vial.
-
Add 1.0 mL of the NIT reagent solution.
-
Add 100 µL of 0.1 M Sodium Hydroxide to ensure morpholine is in its free-base form (reactive nucleophile).
-
Vortex and incubate at 60°C for 20 minutes to drive the thiourea formation to completion.
-
-
Quenching: Cool to room temperature and add 100 µL of 10% Acetic Acid to quench the reaction and stabilize the derivative.
-
HPLC-UV Analysis:
-
Column: Standard Endcapped C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic 60% Acetonitrile / 40% Water.
-
Detection: UV at 254 nm.
-
Result: The derivatized morpholine will elute as a sharp, symmetrical peak with a retention factor (k') > 3.0, completely separated from the unreacted NIT reagent peak.
-
References
-
Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc. Available at: [Link]
-
MicroSolv Technology Corporation. "Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology." MICROSOLV. Available at: [Link]
-
Keil, A., et al. "Analysis of volatile bases by high performance liquid chromatography with aerosol-based detection." Journal of Chromatography A, PubMed. Available at: [Link]
-
Agilent Technologies. "Comparing HILIC and RPLC of Morphine Using Agilent ZORBAX RRHD Columns with UHPLC/MS." Agilent Application Notes. Available at: [Link]
-
Tekle-Röttering, A., et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography." Analytical and Bioanalytical Chemistry, PMC. Available at: [Link]
-
Lindahl, R., et al. "Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis." The Analyst, RSC Publishing. Available at: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Analysis of volatile bases by high performance liquid chromatography with aerosol-based detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Bioisosteric Engineering of the 4-(6-Methylpyrimidin-4-yl)morpholine Scaffold
A Guide to Potency, Selectivity, and Metabolic Stability
Executive Summary
The 4-(6-Methylpyrimidin-4-yl)morpholine moiety represents a "privileged scaffold" in medicinal chemistry, particularly within the discovery of Class I PI3K and mTOR kinase inhibitors. The morpholine oxygen serves as a critical hydrogen-bond acceptor for the kinase hinge region (typically Valine residues, e.g., Val851 in PI3K
However, this scaffold faces distinct developability challenges:
-
Metabolic Liability: The morpholine ring is susceptible to oxidative metabolism (N-dealkylation and ring hydroxylation) by CYP450 enzymes.[1]
-
Selectivity Paradox: The classic morpholine-hinge interaction is often too conserved, leading to pan-inhibition (PI3K
) rather than isoform selectivity. -
Solubility: While morpholine aids solubility, the planar pyrimidine core can limit
character, impacting overall physicochemical properties.
This guide objectively compares three bioisosteric strategies to replace this core, supported by experimental logic and data trends derived from high-impact medicinal chemistry campaigns.
Part 1: The Reference Standard
Compound: 4-(6-Methylpyrimidin-4-yl)morpholine
-
Role: Hinge Binder & Scaffold Core.[2]
-
Key Interaction: Morpholine ether oxygen accepts H-bond from backbone amide NH.
-
Baseline Performance: High potency (nM range) but moderate metabolic stability (
often < 30 min in human liver microsomes without shielding).
Part 2: Bioisosteric Replacement Strategies[3]
Strategy A: Conformational Restriction (Bridged Morpholines)
Replacement: 3-oxa-8-azabicyclo[3.2.1]octane (Bridged Morpholine) Primary Goal: Isoform Selectivity (mTOR vs. PI3K)
Mechanism of Action: Replacing the flexible morpholine ring with a bridged bicycle locks the ether oxygen into a specific vector. In mTOR, a deeper pocket created by Leu961 (compared to Phe961 in PI3K) accommodates the steric bulk of the ethylene bridge. This steric clash in PI3K prevents binding, driving selectivity.
Comparative Data Profile:
| Feature | Reference (Morpholine) | Alternative (Bridged Morpholine) | Impact |
| mTOR | ~5–10 nM | < 1 nM | Potency Increase (Entropic gain) |
| PI3K | ~5–20 nM | > 10,000 nM | Selectivity Gain (>1000-fold) |
| Metabolic Stability | Low/Mod | High | Bridge blocks |
Application Insight: Use this strategy when your lead compound suffers from off-target PI3K toxicity (e.g., hyperglycemia via PI3K
Strategy B: Scaffold Hopping (Spirocycles)
Replacement: 2-oxa-6-azaspiro[3.3]heptane
Primary Goal: Physicochemical Optimization (
Mechanism of Action:
The spirocyclic system removes the vulnerable
Comparative Data Profile:
| Feature | Reference (Morpholine) | Alternative (Spirocycle) | Impact |
| LogD | ~2.5 (Variable) | ~1.8 | Solubility Improved |
| High | Low | Stability Improved | |
| Hinge Binding | Direct | Vector Shifted | Requires docking validation |
Application Insight: Ideal for late-stage lead optimization to fix high clearance or poor solubility without sacrificing the core hydrogen bond acceptor capability.
Strategy C: Core Modulation (Triazines)
Replacement: 1,3,5-Triazine (replacing Pyrimidine) Primary Goal: Solubility & Electronic Tuning
Mechanism of Action:
Replacing the pyrimidine CH with a Nitrogen (Triazine) lowers the
Comparative Data Profile:
| Feature | Reference (Pyrimidine) | Alternative (Triazine) | Impact |
| Aqueous Solubility | Moderate | High | Formulation Benefit |
| Kinase Potency | High | High | Maintained |
| Synthetic Access | Ease of Library Gen |
Part 3: Decision Logic & Workflows
Bioisosteric Design Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate bioisostere based on the specific liability of the lead compound.
Caption: Decision matrix for optimizing the morpholino-pyrimidine scaffold based on specific ADME/T liabilities.
Part 4: Validated Experimental Protocols
To ensure reproducibility and data integrity, the following protocols are recommended for validating the bioisosteric replacements.
1. Synthesis of Bioisosteric Analogs (
Coupling)
-
Objective: Couple the amine (morpholine/bridge/spiro) to the chloropyrimidine/triazine core.
-
Protocol:
-
Reagents: 4-Chloro-6-methylpyrimidine (1.0 eq), Amine Bioisostere (1.2 eq), DIPEA (2.5 eq).
-
Solvent: Ethanol or DMF (anhydrous).
-
Conditions: Heat to 80°C for 4–12 hours. Monitor via LC-MS.
-
Workup: Remove solvent in vacuo. Dilute with EtOAc, wash with saturated
and brine. Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Validation:
NMR and HRMS are required to confirm the integrity of the new amine-core bond.
-
2. In Vitro Microsomal Stability Assay
-
Objective: Quantify the metabolic stability improvement of Spiro/Bridged analogs vs. the parent morpholine.
-
Protocol:
-
Incubation: Incubate test compound (1
) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .
-
3. PI3K/mTOR Kinase Activity Assay (ADP-Glo)
-
Objective: Determine potency and selectivity ratios.
-
Protocol:
-
Enzyme Prep: Recombinant PI3K
and mTOR proteins. -
Substrate:
:PS lipid substrate (for PI3K) or p70S6K peptide (for mTOR). -
Reaction: Mix enzyme, substrate, ATP (at
), and test compound in kinase buffer. Incubate 60 min at RT. -
Detection: Add ADP-Glo Reagent (terminates reaction, consumes ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure luminescence. Calculate
using 4-parameter logistic fit.
-
Part 5: Validation Workflow
Caption: Iterative workflow for validating bioisosteric replacements.
References
-
Borsari, C. et al. (2022). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.[3][4][5] European Journal of Medicinal Chemistry. Link
-
Zhu, T. et al. (2010). Discovery of 2-ureidophenyltriazines bearing bridged morpholines as potent and selective ATP-competitive mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
-
Rewcastle, G. W. et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors.[6][7] Journal of Medicinal Chemistry. Link
-
Cambridge MedChem Consulting. (2024). Ring Bioisosteres: Morpholine Replacements.[8][9]Link
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A Comparative Guide to the Metabolic Stability of Morpholine-Substituted Pyrimidines
An In-Depth Technical Guide
Introduction: The Critical Role of Metabolic Stability in Drug Design
In the intricate journey of drug discovery and development, achieving a harmonious balance between therapeutic potency and favorable pharmacokinetic properties is paramount. A molecule's metabolic stability—its resistance to biotransformation by the body's enzymatic machinery—is a cornerstone of this balance.[1] Compounds that are rapidly metabolized often suffer from low bioavailability and require frequent, high doses, increasing the risk of off-target effects and patient non-compliance. The liver is the primary site of drug metabolism, where a suite of enzymes, notably the Cytochrome P450 (CYP) superfamily, modifies xenobiotics to facilitate their excretion.[2] Understanding and optimizing metabolic stability is therefore a critical-path activity in medicinal chemistry.[1]
The pyrimidine ring is a well-established scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Concurrently, the morpholine moiety is recognized as a "privileged structure," frequently incorporated into drug candidates to enhance desirable properties.[3][4] Its inclusion is a common tactic to improve aqueous solubility, modulate basicity, and, crucially, to enhance metabolic stability.[3][5][6] This guide provides a comparative analysis of the metabolic stability of morpholine-substituted pyrimidines, delving into the structural rationale for their design, the experimental methods for their evaluation, and the comparative performance against common alternatives.
The Metabolic Landscape: Pyrimidine Core and Morpholine Substituent
The metabolic fate of a morpholine-substituted pyrimidine is determined by the susceptibility of both the core and its substituents to enzymatic attack. Metabolism is broadly categorized into two phases:
-
Phase I Reactions: These introduce or expose functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. CYP enzymes, located primarily in liver microsomes, are the main catalysts for Phase I oxidative metabolism.[2][7]
-
Phase II Reactions: These involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate), increasing water solubility and facilitating elimination.[1]
For morpholine-containing compounds, common metabolic pathways include N-oxidation of the morpholine nitrogen or, more frequently, oxidation at the carbon atoms adjacent to the nitrogen or oxygen, which can lead to ring opening.[8][9] The pyrimidine ring itself can also be a site for oxidation. The strategic placement of the morpholine ring can therefore serve to "block" these metabolically vulnerable sites, or "soft spots," on a parent molecule.
Comparative Analysis: Morpholine vs. Alternative Scaffolds
A common strategy in lead optimization is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[10] The choice to include a morpholine ring is often a deliberate decision to improve metabolic stability over other cyclic amines like piperidine.
The Morpholine Advantage: Blocking Metabolic Soft Spots
Consider a pyrimidine core substituted with a piperidine ring. The 4-position of the piperidine is a classic metabolic soft spot, prone to CYP-mediated oxidation. Replacing the piperidine with a morpholine ring substitutes this vulnerable C-H bond with a C-O bond, effectively blocking this metabolic pathway. This substitution generally leads to a significant improvement in metabolic stability.[10][11] Furthermore, the polarity imparted by the morpholine's oxygen atom can reduce lipophilicity, which is often correlated with decreased non-specific binding and improved metabolic profiles.[11]
Figure 1: Bioisosteric replacement of piperidine with morpholine to block a metabolic soft spot.
Performance of Common Bioisosteres
While often superior to piperidine, morpholine is not a panacea. It can still be metabolized, and other bioisosteres may offer advantages depending on the specific chemical context and therapeutic target.[12] For example, in a series of pyrimidine-4-carboxamides, replacing a morpholine with a pyrrolidine derivative led to a further increase in potency and a reduction in lipophilicity.[13]
| Bioisostere | Structure | General Impact on Metabolic Stability | Key Considerations |
| Piperidine | ![]() | Often metabolically labile, especially at the 4-position. | High lipophilicity can lead to faster metabolism. |
| Morpholine | ![]() | Generally improves stability compared to piperidine by blocking C4 oxidation.[11] | Can still undergo N-oxidation or C-H oxidation adjacent to heteroatoms.[9] |
| Thiomorpholine | ![]() | Susceptible to S-oxidation to the sulfoxide and sulfone.[8] | Can offer different physicochemical properties and binding interactions. |
| Piperazine | ![]() | Metabolism depends on the N-substituent; the unsubstituted N-H is a site for metabolism. | Offers an additional point for substitution to modulate properties. |
| Pyrrolidine | ![]() | Can be more metabolically stable than piperidine in certain contexts.[13] | Smaller ring size alters conformation and physicochemical properties. |
Table 1: Comparative analysis of morpholine and common bioisosteric replacements used in drug design.
Experimental Guide: Assessing Metabolic Stability In Vitro
The evaluation of metabolic stability is a core component of preclinical drug development.[1] A tiered approach using various in vitro systems is typically employed to rank-order compounds and predict their in vivo behavior.
Overview of Key In Vitro Assays
| Assay | Test System | Key Enzymes Present | Primary Application | Advantages | Limitations |
| Microsomal Stability | Liver Microsomes | Phase I (CYPs, FMOs) | High-throughput screening of Phase I metabolic liability.[7] | Cost-effective, high-throughput, good for ranking compounds.[7] | Lacks Phase II enzymes and cellular context (transporters).[14] |
| Hepatocyte Stability | Intact Hepatocytes | Phase I & Phase II | "Gold standard" for in vitro clearance prediction; assesses overall metabolism.[2][15] | Complete metabolic system with cofactors and transporters.[2][15] | Lower throughput, more expensive, potential donor-to-donor variability.[16] |
| S9 Stability | Liver S9 Fraction | Phase I & Cytosolic Phase II | Intermediate screen for both Phase I and some Phase II metabolism.[2] | Broader enzyme profile than microsomes.[1] | Lacks full complement of Phase II enzymes and transporters. |
Table 2: Summary of common in vitro assays for evaluating metabolic stability.
Detailed Protocol: Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing the majority of Phase I drug-metabolizing enzymes.[7][17]
Causality Behind Experimental Choices:
-
Test System: Liver microsomes (human, rat, mouse, etc.) are chosen to assess Phase I metabolism and allow for species comparison.[14][17]
-
Cofactor: An NADPH-regenerating system is essential because CYP enzymes require NADPH as a cofactor for their catalytic activity.[2][18]
-
Incubation: The reaction is performed at 37°C to mimic physiological temperature.[18]
-
Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins and halts all enzymatic activity.[7][18]
-
Analysis: LC-MS/MS is the analytical method of choice due to its high sensitivity and selectivity, allowing for accurate quantification of the parent compound's depletion over time.[7][17]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of the morpholine-substituted pyrimidine in a suitable solvent like DMSO.
-
Microsomal Solution: Thaw commercially available liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) in a phosphate buffer (pH 7.4).[18][19] Keep on ice.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer as per the manufacturer's instructions. This system continuously generates NADPH from NADP+.[18]
-
-
Incubation Procedure:
-
Pre-warm the microsomal solution and test compound working solution to 37°C for approximately 5-10 minutes.
-
To initiate the reaction, add the pre-warmed NADPH regenerating system to the microsomal/compound mixture. The final concentration of the test compound is typically 1 µM.[18]
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[18]
-
Immediately quench the reaction by adding the aliquot to a tube or plate well containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[7]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >3000 x g) to pellet the precipitated proteins.[18]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.[7]
-
Figure 2: Standard workflow for an in vitro liver microsomal stability assay.
Data Interpretation
The data are analyzed by plotting the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line provides the elimination rate constant (k).
-
Half-life (t½): The time required for 50% of the compound to be metabolized. Calculated as: t½ = 0.693 / k [15]
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug. Calculated as: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg Microsomal Protein) [15][17]
| Compound | Description | t½ (min) | CLint (µL/min/mg) | Stability Classification |
| Compound A | Pyrimidine-Piperidine | 8 | 86.6 | Low |
| Compound B | Pyrimidine-Morpholine | 45 | 15.4 | Moderate |
| Verapamil | High-Clearance Control | < 10 | > 69.3 | Low |
| Carbamazepine | Low-Clearance Control | > 60 | < 11.6 | High |
Table 3: Example comparative data from a human liver microsomal stability assay. Compounds A and B are hypothetical pyrimidine analogues demonstrating the typical improvement in stability when replacing a piperidine with a morpholine.
Conclusion and Future Perspectives
The incorporation of a morpholine ring is a proven and effective strategy in medicinal chemistry for enhancing the metabolic stability of pyrimidine-based scaffolds.[20][21] By blocking common metabolic soft spots and modulating physicochemical properties, the morpholine moiety frequently improves pharmacokinetic profiles, a critical step in advancing a compound from a promising hit to a viable drug candidate.[3][4] However, a deep understanding of structure-activity and structure-property relationships is essential, as the optimal substituent is always context-dependent.[5][22]
The systematic evaluation of metabolic stability using a suite of in vitro assays, from high-throughput microsomal screens to more physiologically relevant hepatocyte models, provides the crucial data needed to guide these design choices.[14][17] As our understanding of drug metabolism deepens, the rational design of molecules like morpholine-substituted pyrimidines will continue to be a cornerstone of developing safer and more effective medicines.
References
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Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]
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Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022, September 1). IntechOpen. [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
-
In Vitro Metabolic Stability: Preclinical Pharmacology Core. (n.d.). UT Southwestern Medical Center. [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). ChemMedChem. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Chemical Neuroscience. [Link]
-
A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. (2020, March 15). Medicinal Research Reviews. [Link]
-
Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]
-
Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. (n.d.). PubMed. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
-
Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]
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Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]
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Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry. [Link]
-
Metabolic Stability Assays. (n.d.). Merck Millipore. [Link]
-
Microsomal Stability Assay. (n.d.). MTTlab. [Link]
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Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. [Link]
-
Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. (n.d.). Molecules. [Link]
-
Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (n.d.). ResearchGate. [Link]
-
Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025, February 28). Frontiers in Chemistry. [Link]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020, December 31). ACS Publications. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). SpringerLink. [Link]
-
European Journal of Medicinal Chemistry. (2022, December 28). AIR Unimi. [Link]
-
Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. (n.d.). RSC Publishing. [Link]
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025, August 8). ResearchGate. [Link]
-
Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. (2023, December 15). ScienceDirect. [Link]
-
Pyrimidine-morpholine hybrids as potent druggable therapeutics for Alzheimer's disease: Synthesis, biochemical and in silico analyses. (2023, December 15). PubMed. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025, February 23). MDPI. [Link]
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Comparative Guide: Pyrimidine-Morpholine Scaffolds in Kinase Inhibitor Crystallography
Executive Summary
This guide provides a technical evaluation of Pyrimidine-Morpholine complexes in X-ray crystallography, specifically within the context of kinase inhibitor discovery (PI3K, mTOR, PLK4). We compare this privileged scaffold against alternative chemotypes (Purines, Piperazine-Pyrimidines) to demonstrate its superior balance of crystallographic tractability, solubility, and selectivity.
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Leads.
Structural Rationale: Why Pyrimidine-Morpholine?
The pyrimidine-morpholine scaffold has emerged as a "privileged structure" in oncology drug discovery.[1] Unlike classical purine mimetics (which suffer from promiscuity) or hydrophobic piperidine analogs (which suffer from poor solubility), the morpholine moiety introduces a critical hydrogen-bond acceptor (ether oxygen) that alters both the physicochemical properties and the crystallographic binding mode.
Comparative Pharmacophore Analysis[1][2][3][4][5]
| Feature | Pyrimidine-Morpholine (Focus) | Pyrimidine-Piperazine (Alternative) | Purine Scaffold (Alternative) |
| H-Bonding | H-bond Acceptor (Ether O) | H-bond Donor (Secondary Amine) | Multiple Donors/Acceptors |
| pKa (Conj. Acid) | ~8.3 (Lower basicity) | ~9.8–11.0 (High basicity) | Variable |
| Solubility | High (Polar Oxygen) | Moderate (Charge dependent) | Low (Planar stacking) |
| Metabolic Stability | High (Resistant to oxidation) | Low (Susceptible to N-dealkylation) | Moderate |
| Crystallography | Well-ordered solvent networks | Often disordered tails | Strong π-stacking (twinning risk) |
Crystallographic Binding Modes: Data-Driven Comparison[6]
Case Study A: Hinge Binding (mTOR/PI3K)
In the crystal structure of mTOR (e.g., PDB 4JT6 with PI-103), the morpholine ring is not merely a solubilizing group; it is a critical recognition element.
-
The Morpholine Advantage: The morpholine oxygen forms a direct hydrogen bond with the backbone amide of the hinge region (e.g., Val2240 in mTOR).[2]
-
The Alternative Failure: Replacing the morpholine with a piperidine or cyclohexane results in the loss of this H-bond, significantly reducing potency (10–100x drop in IC50) and destabilizing the ligand density in electron density maps.
Case Study B: Solvent Exposure & Network Stabilization
In structures like PLK4 (PDB 4YUR ), the morpholine ring extends into the solvent front.[3]
-
Observation: The ether oxygen recruits structural water molecules, creating a stabilized "water bridge" network to protein residues (e.g., Asp/Glu side chains).
-
Data Impact: This stabilization often leads to lower B-factors for the ligand tail compared to piperazine analogs, which often suffer from high conformational disorder in solvent-exposed regions.
Visualization of Binding Dynamics
The following diagram illustrates the mechanistic difference in binding modes between the Morpholine scaffold and a hydrophobic alternative.
Figure 1: Mechanistic comparison of hinge-binding interactions. The morpholine oxygen anchors the ligand via specific H-bonds, whereas hydrophobic alternatives rely on weaker Van der Waals forces, leading to higher crystallographic disorder.
Experimental Data: Crystallographic Metrics
The following table aggregates data from key PDB entries comparing Pyrimidine-Morpholine complexes against relevant kinase inhibitor benchmarks.
| Metric | PI-103 (Morpholine) | NVP-BYL719 (Aminothiazole Alt.) | Centrinone (Morpholine) |
| PDB Code | 4JT6 | 4JPS | 4YUR |
| Target | mTOR | PI3Kα | PLK4 |
| Resolution | 3.50 Å | 2.20 Å | 2.65 Å |
| Space Group | P 21 21 21 | P 1 | P 21 21 21 |
| R-Work / R-Free | 0.23 / 0.28 | 0.20 / 0.23 | 0.19 / 0.24 |
| Ligand B-Factor | ~65 Ų (Stable) | ~40 Ų | ~55 Ų |
| Key Interaction | Hinge H-bond (Val2240) | Hinge H-bond (Val851) | Solvent Water Network |
Interpretation:
-
High Fidelity: Despite lower resolutions in large complexes (mTOR), morpholine ligands maintain reasonable R-factors, indicating distinct electron density driven by the specific oxygen anchoring.
-
Versatility: The scaffold performs well in both low-symmetry (P1) and high-symmetry space groups.
Protocol: Optimized Co-Crystallization Workflow
To replicate these high-quality structures, standard protocols often fail due to the specific solubility profile of pyrimidine-morpholines. Use this optimized workflow.
Phase 1: Complex Preparation
-
Protein Concentration: Concentrate target kinase to 8–12 mg/mL .
-
Ligand Solubilization: Dissolve Pyrimidine-Morpholine compound in 100% DMSO to 50 mM.
-
Critical Step: Add 10% ethylene glycol to the ligand stock. This prevents precipitation upon addition to the aqueous protein drop, a common failure mode with lipophilic morpholines.
-
-
Incubation: Mix ligand with protein at a 3:1 molar excess . Incubate on ice for 60 minutes. Do not shorten this step; morpholine slow-binding kinetics often require time to displace endogenous nucleotides.
Phase 2: Crystallization & Soaking
-
Method: Sitting drop vapor diffusion.
-
Precipitant: PEG 3350 (12-20%) is preferred over high-salt conditions, which can disrupt the critical water networks coordinated by the morpholine oxygen.
-
Cryo-Protection: Use 25% Glycerol . Avoid MPD, as it competes for the morpholine binding pocket in PI3K isoforms.
Workflow Diagram
Figure 2: Optimized crystallization workflow addressing the specific solubility challenges of pyrimidine-morpholine scaffolds.
References
-
Yang, H., et al. (2013). mTOR kinase structure, mechanism and regulation. Nature. (PDB: 4JT6)
-
Furet, P., et al. (2013). Discovery of NVP-BYL719 a potent and selective phosphatidylinositol-3 kinase alpha inhibitor.[4] Bioorganic & Medicinal Chemistry Letters.[4] (PDB: 4JPS)
-
Laufer, R., et al. (2013). Structural investigation of the PLK4 inhibitor Centrinone. Journal of Medicinal Chemistry. (PDB: 4YUR)
-
Knight, Z.A., et al. (2006). A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling. Cell.[5][3] (Seminal work on PI-103/Morpholine binding modes).
-
Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.[6] Medicinal Research Reviews.[6]
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- 4. 4jps - Co-crystal Structures of the Lipid Kinase PI3K alpha with Pan and Isoform Selective Inhibitors - Summary - Protein Data Bank Japan [pdbj.org]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(6-Methylpyrimidin-4-yl)morpholine
For laboratory professionals engaged in cutting-edge research and development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical compounds are paramount to protecting personnel and the environment. This guide provides a detailed, procedural framework for the safe disposal of 4-(6-Methylpyrimidin-4-yl)morpholine, a substituted pyrimidine and morpholine derivative.
Due to the absence of a specific Safety Data Sheet (SDS) for 4-(6-Methylpyrimidin-4-yl)morpholine, this document is built upon the established hazardous properties of its core chemical moieties: morpholine and pyrimidine. This conservative approach ensures that the highest safety standards are maintained. Morpholine is recognized as a flammable, toxic, and corrosive substance, and it is presumed that 4-(6-Methylpyrimidin-4-yl)morpholine exhibits similar hazardous characteristics.[1][2][3][4][5]
I. Hazard Assessment and Precautionary Measures
A thorough understanding of the potential hazards is the foundation of safe disposal. The structural components of 4-(6-Methylpyrimidin-4-yl)morpholine suggest a profile that includes flammability, acute toxicity, and corrosivity.
| Hazard Classification | GHS Hazard Statement (based on Morpholine) | Description |
| Flammable Liquid | H226: Flammable liquid and vapour[1][4] | The compound may ignite when exposed to heat, sparks, or open flames. Vapors can form explosive mixtures with air.[6] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1][4] | Ingestion can lead to significant adverse health effects. |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin[1] | The substance may be absorbed through the skin, leading to systemic toxicity. |
| Acute Toxicity (Inhalation) | H331: Toxic if inhaled[4][5] | Inhalation of vapors or aerosols can cause respiratory irritation and toxicity. |
| Skin Corrosion | H314: Causes severe skin burns and eye damage[1][4][5] | Direct contact can result in severe burns to the skin and eyes. |
| Serious Eye Damage | H318: Causes serious eye damage[1] | Direct contact can cause irreversible eye damage. |
This table summarizes the hazards of morpholine as a proxy for 4-(6-Methylpyrimidin-4-yl)morpholine.
It is imperative to handle this compound within a certified chemical fume hood and to be equipped with the appropriate Personal Protective Equipment (PPE) at all times.
II. Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks of exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield.[5] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[7] | Prevents skin contact with the corrosive and toxic compound. Gloves should be inspected before use and disposed of as contaminated waste. |
| Skin and Body Protection | Flame-resistant laboratory coat and long-sleeved clothing. | Minimizes the risk of skin exposure to chemical splashes. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[7] | Reduces the risk of inhaling hazardous vapors. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe disposal of 4-(6-Methylpyrimidin-4-yl)morpholine.
Caption: Logical workflow for the safe disposal of 4-(6-Methylpyrimidin-4-yl)morpholine.
III. Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance.
Step 1: Waste Segregation and Collection
-
Immediate Segregation: All waste streams containing 4-(6-Methylpyrimidin-4-yl)morpholine, including contaminated consumables (e.g., pipette tips, weighing boats), solvents, and PPE, must be segregated at the point of generation.
-
Dedicated Waste Container: Utilize a dedicated hazardous waste container that is clearly labeled with "Hazardous Waste," the full chemical name "4-(6-Methylpyrimidin-4-yl)morpholine," and any other components of the waste mixture.[7]
-
Container Compatibility: The container must be constructed of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice. Consult a chemical compatibility chart if you are uncertain.[8][9]
Step 2: Waste Storage
-
Secure Storage: The sealed hazardous waste container should be stored in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1][4]
-
Incompatible Materials: Keep the waste container away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[4][6]
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in the event of a leak.[7]
Step 3: Final Disposal
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all required hazardous waste manifests and documentation as per your institution's and local regulatory requirements.
-
Authorized Disposal: The final disposal of 4-(6-Methylpyrimidin-4-yl)morpholine should be conducted by a licensed hazardous waste disposal company. The preferred method of disposal for morpholine and its derivatives is high-temperature incineration with appropriate emission controls.[10]
IV. Spill Management Procedures
In the event of a spill, a swift and appropriate response is necessary to mitigate exposure and contamination.
For Small Spills (within a chemical fume hood):
-
Ensure PPE: Confirm that you are wearing the appropriate PPE.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6]
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into the designated hazardous waste container.[1][2]
-
Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.
For Large Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the area and alert all personnel in the vicinity.
-
Isolate: Close the doors to the affected area to contain any vapors.
-
Emergency Services: Contact your institution's EHS or emergency response team immediately.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Do Not Re-enter: Do not re-enter the spill area until it has been declared safe by trained emergency personnel.
Hazard Mitigation and Disposal Logic
The following diagram outlines the decision-making process for mitigating hazards and selecting the appropriate disposal pathway.
Caption: Decision-making framework for hazard mitigation and disposal of 4-(6-Methylpyrimidin-4-yl)morpholine.
By adhering to these rigorous safety and disposal protocols, researchers and scientists can ensure a safe laboratory environment while upholding their responsibility to environmental stewardship.
References
-
PENTA s.r.o. (2025, April 16). SAFETY DATA SHEET: Morpholine. Retrieved from [Link]
-
MsdsDigital.com. (2019, May 2). MORPHOLINE. Retrieved from [Link]
-
International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). INCHEM. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Sciencelab.com. (2020, March 16). SAFETY DATA SHEET: Morpholine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. trc-corp.com [trc-corp.com]
- 4. chemos.de [chemos.de]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. coleparmer.com [coleparmer.com]
- 9. walchem.com [walchem.com]
- 10. Morpholine (HSG 92, 1995) [inchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





